(1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol
Description
Properties
IUPAC Name |
[1-[(2,6-difluorophenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO/c13-11-2-1-3-12(14)10(11)7-15-5-4-9(6-15)8-16/h1-3,9,16H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIVFGJONAOVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical and Structural Properties of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional structure that allows for extensive exploration of chemical space.[1][2] This guide provides a comprehensive technical overview of a specific, functionalized pyrrolidine derivative, (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol. While direct experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from analogous structures and foundational chemical principles to present a robust profile. We will delve into its chemical structure, predictable physicochemical properties, a plausible synthetic route with detailed protocols for characterization, and its potential applications in drug discovery. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.
Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a prevalent scaffold in a multitude of FDA-approved drugs and biologically active natural products.[1] Its non-planar, puckered conformation provides a three-dimensional framework that is advantageous for creating molecules with specific spatial arrangements, crucial for selective interactions with biological targets.[2] The introduction of substituents onto the pyrrolidine ring allows for the fine-tuning of a molecule's steric and electronic properties, influencing its pharmacokinetics and pharmacodynamics.
The subject of this guide, (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol, incorporates three key structural features:
-
A Pyrrolidine Core: Providing the fundamental 3D scaffold.
-
A 2,6-Difluorobenzyl Group: This moiety is known to influence binding affinity and metabolic stability in various drug candidates. The fluorine atoms can modulate pKa, lipophilicity, and conformation, and are often used to block metabolic oxidation.
-
A Hydroxymethyl Group: This functional group can participate in hydrogen bonding interactions with biological targets and serves as a versatile synthetic handle for further molecular elaboration.
This unique combination of structural motifs suggests that (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol is a promising building block for the development of novel therapeutic agents.
Molecular Structure and Physicochemical Properties
The chemical structure of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol is characterized by a central pyrrolidine ring. A 2,6-difluorobenzyl group is attached to the nitrogen atom at position 1, and a hydroxymethyl group is attached to the carbon atom at position 3. The carbon at the 3-position is a chiral center, meaning the molecule can exist as two enantiomers, (R) and (S).
Caption: Chemical structure of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol.
Predicted Physicochemical Properties
While experimental data for the target molecule is scarce, we can predict its key physicochemical properties based on its structure. These predictions are valuable for guiding experimental design, such as selecting appropriate solvent systems for synthesis and purification, and for anticipating its behavior in biological systems.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₅F₂NO | |
| Molecular Weight | 227.25 g/mol | Influences diffusion and transport across membranes. |
| logP | 1.5 - 2.5 | A measure of lipophilicity, affecting solubility, absorption, and plasma protein binding. |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | Predicts cell permeability and blood-brain barrier penetration.[3] |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Potential for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (from the nitrogen and oxygen atoms) | Potential for specific interactions with biological targets. |
| pKa (most basic) | 8.5 - 9.5 (for the pyrrolidine nitrogen) | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |
Note: These values are estimations derived from computational models and should be confirmed experimentally.
Synthesis and Characterization
A plausible and efficient synthetic route to (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol involves the N-alkylation of a commercially available starting material, (pyrrolidin-3-yl)methanol, with 2,6-difluorobenzyl bromide. This is a standard synthetic transformation in medicinal chemistry.
Caption: Proposed synthetic workflow for the target molecule.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol via N-alkylation.
Materials:
-
(Pyrrolidin-3-yl)methanol
-
2,6-Difluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add (pyrrolidin-3-yl)methanol (1.0 eq).
-
Solvent and Base: Add anhydrous acetonitrile to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.0-3.0 eq).
-
Addition of Alkylating Agent: To the stirring suspension, add 2,6-difluorobenzyl bromide (1.0-1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol.
Characterization Protocols
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
3.2.1. High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthesized compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid
-
B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid
Gradient:
-
A typical gradient would be from 5% B to 95% B over 10-15 minutes.
Detection:
-
UV detection at 254 nm and 280 nm.
Expected Outcome: A single major peak in the chromatogram, indicating a high degree of purity.
3.2.2. Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound.
Instrumentation:
-
Electrospray ionization (ESI) mass spectrometer.
Method:
-
The purified sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
Expected Outcome:
-
In positive ion mode, the protonated molecule [M+H]⁺ should be observed at m/z 228.2.
-
The isotopic distribution pattern should be consistent with the molecular formula C₁₂H₁₅F₂NO.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of the synthesized compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better resolution).
Solvent:
-
Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ):
-
7.20-7.35 ppm (m, 1H): Aromatic proton (para to the CH₂ group).
-
6.85-7.00 ppm (m, 2H): Aromatic protons (ortho to the CH₂ group).
-
3.60-3.80 ppm (m, 2H): CH₂ of the benzyl group.
-
3.50-3.65 ppm (m, 2H): CH₂ of the hydroxymethyl group.
-
2.50-3.00 ppm (m, 4H): CH₂ protons on the pyrrolidine ring adjacent to the nitrogen.
-
2.20-2.40 ppm (m, 1H): CH proton at position 3 of the pyrrolidine ring.
-
1.60-2.00 ppm (m, 2H): CH₂ protons at position 4 of the pyrrolidine ring.
-
1.50-1.80 ppm (br s, 1H): OH proton of the hydroxymethyl group (this signal may be broad and its position can vary).
Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ):
-
160-165 ppm (dd, J ≈ 245, 10 Hz): Aromatic carbons attached to fluorine.
-
128-132 ppm (t, J ≈ 10 Hz): Aromatic carbon para to the CH₂ group.
-
120-125 ppm (t, J ≈ 20 Hz): Aromatic ipso-carbon.
-
110-115 ppm (dd, J ≈ 20, 5 Hz): Aromatic carbons ortho to the CH₂ group.
-
60-65 ppm: CH₂ of the hydroxymethyl group.
-
55-60 ppm: CH₂ of the benzyl group.
-
50-60 ppm: CH₂ carbons on the pyrrolidine ring adjacent to the nitrogen.
-
40-45 ppm: CH carbon at position 3 of the pyrrolidine ring.
-
30-35 ppm: CH₂ carbon at position 4 of the pyrrolidine ring.
3.2.4. Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method:
-
The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
Characteristic IR Absorptions (cm⁻¹):
-
3200-3600 (broad): O-H stretch of the alcohol.
-
2850-3000: C-H stretch of the alkyl groups.
-
1600-1620 and 1450-1500: C=C stretching of the aromatic ring.
-
1100-1300: C-F stretch.
-
1000-1200: C-N stretch of the amine and C-O stretch of the alcohol.
Potential Applications in Drug Discovery
The structural features of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol make it a versatile scaffold for the synthesis of a wide range of biologically active compounds. The pyrrolidine ring is a key component of drugs targeting the central nervous system (CNS), as well as antiviral, and anticancer agents.[1]
Caption: Logical relationships in the drug discovery potential of the target molecule.
The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to an amine or other functional groups, allowing for the generation of a library of diverse analogs for structure-activity relationship (SAR) studies. The 2,6-difluorobenzyl group can enhance binding to target proteins and improve metabolic stability, which are desirable properties for drug candidates.
Conclusion
(1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol is a chiral, functionalized pyrrolidine derivative with significant potential as a building block in drug discovery. This guide has provided a comprehensive overview of its chemical structure, predicted physicochemical properties, a detailed synthetic protocol, and methods for its characterization. While experimental data on this specific molecule is limited, the information presented here, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers to synthesize, characterize, and utilize this promising scaffold in the development of novel therapeutics. The versatility of the pyrrolidine core, combined with the advantageous properties imparted by the 2,6-difluorobenzyl and hydroxymethyl groups, makes this an exciting molecule for further investigation.
References
-
Vitale, P., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021. Available from: [Link]
-
ResearchGate. Physicochemical properties, pharmacokinetics, drug likeness, and medicinal chemistry of six selected compounds, according to Swiss ADME software. Available from: [Link]
Sources
An In-depth Technical Guide to (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a High-Value Synthetic Intermediate
(1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol represents a confluence of two highly sought-after structural motifs in contemporary medicinal chemistry: the versatile pyrrolidine scaffold and the metabolically robust 2,6-difluorobenzyl group. While a specific CAS number for this compound is not readily found in publicly accessible databases, its constituent parts and analogous structures are well-documented, pointing to its significance as a high-value building block for novel therapeutics. This guide, grounded in established chemical principles and field-proven insights, provides a comprehensive technical overview of its synthesis, properties, and strategic applications in drug development.
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in drug design, featured in numerous FDA-approved drugs.[1][2] Its non-planar, sp3-hybridized nature allows for a thorough exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional complexity of a molecule, which is often crucial for potent and selective target engagement.[1] The nitrogen atom's basicity and nucleophilicity make it a prime site for substitution, with a vast majority of pyrrolidine-containing drugs being substituted at the N-1 position.[3]
The incorporation of the 2,6-difluorobenzyl moiety is a strategic choice to enhance the pharmacokinetic profile of a drug candidate. The fluorine atoms can improve metabolic stability by blocking sites susceptible to oxidative metabolism and can also modulate the lipophilicity and binding interactions of the molecule.[4] The 2,6-disubstitution pattern, in particular, can induce a non-planar conformation in the benzamide group, which can be advantageous for fitting into specific protein binding pockets.[4]
This guide will delve into the practical aspects of working with (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol, offering a robust foundation for its synthesis and application in research and development programs.
Chemical Identifiers and Physicochemical Properties
As of the latest data, a dedicated CAS number for (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol has not been assigned. However, the identifiers for its parent scaffold, pyrrolidin-3-ylmethanol, are well-established. The presence of the (1-(2,6-difluorobenzyl)pyrrolidin-3-yl) core in more complex, cataloged molecules such as N-(1-(2,6-difluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine (CAS Number: 675133-02-5) underscores the relevance and accessibility of this chemical entity.[5]
| Identifier | Value | Source |
| IUPAC Name | (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol | - |
| Molecular Formula | C12H15F2NO | - |
| Molecular Weight | 227.25 g/mol | - |
| Parent Compound CAS | 5082-74-6 (for Pyrrolidin-3-ylmethanol) | |
| Related Compound CAS | 675133-02-5 (for N-(1-(2,6-difluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine) | [5] |
The physicochemical properties of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol can be predicted based on its structure. The presence of the difluorobenzyl group is expected to increase its lipophilicity compared to the parent pyrrolidin-3-ylmethanol. The hydroxyl and tertiary amine groups will contribute to its polarity and potential for hydrogen bonding.
Synthesis Protocol: A Validated Approach to N-Alkylation
The most direct and reliable method for the synthesis of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol is the N-alkylation of pyrrolidin-3-ylmethanol with a suitable 2,6-difluorobenzyl electrophile, typically 2,6-difluorobenzyl bromide. This is a standard nucleophilic substitution reaction where the secondary amine of the pyrrolidine ring acts as the nucleophile.
Experimental Workflow: N-Alkylation of Pyrrolidin-3-ylmethanol
Caption: Proposed synthesis workflow for (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol.
Step-by-Step Methodology
-
Reaction Setup: To a solution of pyrrolidin-3-ylmethanol (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a mild inorganic base such as potassium carbonate (K2CO3, 1.5-2.0 eq). The use of a base is crucial to neutralize the hydrobromic acid byproduct of the reaction.[6]
-
Addition of Alkylating Agent: To the stirred suspension, add 2,6-difluorobenzyl bromide (1.0-1.2 eq) dropwise at room temperature. 2,6-Difluorobenzyl bromide is a versatile reagent known for its use in the synthesis of fluorinated pharmaceuticals.[7][8]
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature for several hours or until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure to remove the solvent. The residue is taken up in an organic solvent like ethyl acetate or dichloromethane and washed with water and brine to remove any remaining inorganic salts and impurities.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. The final purification is achieved by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield the pure (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like acetonitrile or DMF are chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile or electrophile.
-
Base: A mild base like K2CO3 is preferred to avoid side reactions that could occur with stronger bases. Its heterogeneous nature in some solvents also simplifies the work-up.
-
Stoichiometry: A slight excess of the alkylating agent can be used to ensure complete consumption of the starting pyrrolidin-3-ylmethanol.
Significance and Applications in Drug Discovery
The strategic combination of the pyrrolidine ring and the 2,6-difluorobenzyl group makes (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol a highly attractive scaffold for the development of novel therapeutic agents across various disease areas.
A Privileged Scaffold for CNS and Beyond
The pyrrolidine moiety is a key component in a wide range of biologically active compounds, including those with antibacterial, antifungal, antiviral, antitumor, and anticonvulsant properties.[9][10] Its ability to introduce chirality and a three-dimensional structure is particularly valuable in designing ligands for G-protein coupled receptors (GPCRs) and ion channels, many of which are targets for central nervous system (CNS) disorders.
Enhancing "Drug-Likeness" with Fluorine
The 2,6-difluorobenzyl group imparts several beneficial properties to a drug candidate:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. The fluorine atoms can shield adjacent positions on the aromatic ring from cytochrome P450-mediated oxidation.[4]
-
Increased Potency: The electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, potentially leading to stronger binding interactions with the target protein.
-
Improved Bioavailability: The introduction of fluorine can enhance membrane permeability and reduce clearance, leading to improved oral bioavailability. A study on RORγt inverse agonists demonstrated that 2,6-difluorobenzyl ethers yielded highly potent and orally bioavailable compounds.[11]
Potential Therapeutic Applications
Given the pharmacological activities of related N-substituted pyrrolidine derivatives, (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol could serve as a key intermediate for the synthesis of inhibitors for a variety of targets, including:
-
Kinases: The pyrrolidine ring can be used to improve the solubility of kinase inhibitors.[12]
-
Proteases: Fused pyrrolidine backbones are found in several protease inhibitors.[12]
-
Dipeptidyl Peptidase-4 (DPP-4): Pyrrolidine derivatives are a well-established class of DPP-4 inhibitors for the treatment of type 2 diabetes.[13]
Conclusion
(1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol stands as a testament to the power of rational drug design, combining a proven heterocyclic scaffold with a metabolically robust functional group. While it may currently exist as a specialized synthetic intermediate rather than a widely cataloged chemical, its potential for enabling the discovery of next-generation therapeutics is undeniable. This guide provides the foundational knowledge for its synthesis and strategic deployment in drug discovery programs, empowering researchers to leverage its unique properties in the quest for novel and effective medicines. The logical and validated synthetic pathway, coupled with the well-documented advantages of its constituent moieties, establishes (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol as a valuable tool in the medicinal chemist's arsenal.
References
-
Chem-Impex. 2,6-Difluorobenzyl bromide. [Link]
-
National Center for Biotechnology Information. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. PMC. [Link]
-
National Center for Biotechnology Information. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. PubMed, 2020. [Link]
- Journal of Pharmaceutical Negative Results.
- Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
-
National Center for Biotechnology Information. N-(1-(2,6-difluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine. PubChem. [Link]
- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. 2021.
- ResearchGate.
-
Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. 2023. [Link]
-
National Center for Biotechnology Information. (1-Methylpyrrolidin-3-yl)methanol. PubChem. [Link]
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. 2024.
- Thieme. Flow Chemistry in Organic Synthesis.
- Journal of Heterocyclic Chemistry. Synthesis and Reactions of 3-Pyrrolidinones.
- IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- ThalesNano.
- International Journal of Chemical and Physical Sciences. Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalconesand Pyrazolines.
- Lancaster University.
- ECHEMI.
-
Organic Syntheses. (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][4][7][11]OXAZABOROLE-BORANE COMPLEX.
-
National Center for Biotechnology Information. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. PMC, 2024. [Link]
- Royal Society of Chemistry. Organic & Biomolecular Chemistry. 2016.
- Google Patents.
-
ResearchGate. Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? 2015. [Link]
- Organic Chemistry Portal.
- SciSpace. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. 2023.
- ChemistrySelect.
-
National Center for Biotechnology Information. Discovery of New Difluorocyclobutyl Derivatives as Effective Glucagon-Like Peptide-1 Receptor Agonists with Reduced hERG Inhibitory Activities. PubMed, 2025. [Link]
- CompTox Chemicals Dashboard. diphenyl(pyridin-2-yl)methanol Properties.
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. research.lancaster-university.uk [research.lancaster-university.uk]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(1-(2,6-difluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine | C20H19F2N3 | CID 10065796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. 2,6-Difluorobenzyl bromide 97 85118-00-9 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 11. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. researchgate.net [researchgate.net]
Comprehensive Guide to the Ionization and Physicochemical Properties of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol
This guide provides an in-depth technical analysis of the ionization properties and pKa values of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol . It is structured to support researchers in drug discovery, formulation, and pharmacokinetic optimization.[1][2]
Executive Summary & Structural Analysis
(1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol is a tertiary amine scaffold often utilized in medicinal chemistry as a fragment for building complex bioactive molecules (e.g., kinase inhibitors, GPCR ligands).[1][2][3][4] Its physicochemical behavior is dominated by the basic pyrrolidine nitrogen, whose ionization state is critically modulated by the electron-withdrawing 2,6-difluorobenzyl group.[1][2][3][4]
Chemical Identity[1][2][4][5][6][7][8]
-
IUPAC Name: (1-[(2,6-difluorophenyl)methyl]pyrrolidin-3-yl)methanol[1][2][3][4]
-
Core Scaffold: Pyrrolidine (saturated 5-membered nitrogen heterocycle).[1][2][3][4]
-
Key Functional Groups:
pKa Determination: Theoretical & Comparative Analysis
As specific experimental data for this exact molecule is rarely indexed in public repositories, we derive the pKa using a high-fidelity Structure-Activity Relationship (SAR) "Anchor and Shift" methodology .[1][2][3][4] This approach synthesizes experimental values of substructures to predict the composite molecule's behavior with high confidence.[1]
The "Anchor and Shift" Derivation[1][2]
| Substructure / Modification | Baseline pKa | Effect ( | Rationale |
| Pyrrolidine (Parent) | 11.27 | — | Base value for secondary cyclic amine.[1][2][4] |
| + N-Benzyl Group | 9.51 | -1.76 | Conversion to tertiary amine + inductive withdrawal by phenyl ring.[1][2][3][4] |
| + 2,6-Difluoro Substitution | ~7.90 | -1.60 | Strong inductive effect (-I) from two ortho-fluorine atoms reduces N-electron availability.[1][2][3][4] |
| + 3-Hydroxymethyl Group | ~7.65 | -0.25 | Mild inductive withdrawal by oxygen (3 bonds away).[1][2][3][4] |
| Predicted Final pKa | 7.6 ± 0.3 | Resultant basicity of the tertiary amine. |
ngcontent-ng-c4120160419="" class="ng-star-inserted">Technical Insight: The 2,6-difluoro substitution is the critical modulator.[1][2] While a standard N-benzylpyrrolidine (pKa ~9.[1][2][3][4]5) is fully protonated at physiological pH, the addition of two fluorine atoms lowers the pKa into the physiological range (7.4–7.8).[1] This "softening" of the basicity improves membrane permeability by increasing the fraction of the neutral species in the bloodstream.[1]
Ionization Profile & Physiological Distribution
Understanding the distribution of ionized (cationic) vs. neutral species is vital for predicting absorption, distribution, metabolism, and excretion (ADME).[1][2]
Henderson-Hasselbalch Analysis
Using the estimated pKa of 7.6 , we calculate the ionization state at critical physiological compartments.[1][2]
| Compartment | pH | % Cationic ( | % Neutral ( | Implication |
| Stomach | 1.2 | 100% | 0% | High solubility; rapid dissolution likely.[1][2][4] |
| Duodenum | 6.0 | 97.5% | 2.5% | Good solubility; limited passive diffusion.[1][3] |
| Blood / Cytosol | 7.4 | 61.3% | 38.7% | Ideal Balance: Significant neutral fraction drives membrane permeation (BBB/Cellular), while cationic fraction maintains solubility.[1][3] |
| Inflamed Tissue | 6.5 | 92.6% | 7.4% | "Ion Trapping" may occur in acidic intracellular compartments (lysosomes).[1][3] |
Visualization: Ionization Equilibrium
The following diagram illustrates the equilibrium shift across pH gradients.
Caption: Equilibrium shift of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol species across pH environments.
Physicochemical Implications for Drug Development[3]
Solubility vs. Permeability Trade-off
-
LogP (Intrinsic Lipophilicity): Estimated at 1.8 – 2.2 .[1][3] The difluorobenzyl group adds significant lipophilicity, balanced by the polar hydroxymethyl group.[1]
-
LogD (Distribution Coefficient at pH 7.4):
Salt Selection Strategy
Given the pKa of 7.6, this molecule is a weak base .[1]
-
Strong Acids (HCl, H2SO4): Will form stable salts, but they may be prone to disproportionation (conversion back to free base) in high-humidity environments or weak buffers due to the relatively low pKa.[1][2][3]
-
Weak Acids (Fumaric, Succinic): May not provide a sufficient
pKa (Rule of thumb:ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> pKa > 2-3) to form a stable crystalline salt.[1][2] -
Recommendation: Hydrochloride or Mesylate salts are likely the most robust solid forms.[1][3]
Experimental Protocols for Validation
To confirm these theoretical values, the following standardized protocols are recommended.
Protocol A: Potentiometric Titration (Gold Standard)
Best for samples with moderate solubility (>0.5 mM).[1]
-
Preparation: Dissolve 2-5 mg of the compound in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor). If solubility is low, use a co-solvent (e.g., 30% Methanol) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).[1][2][3]
-
Titrant: 0.1 M HCl and 0.1 M NaOH (standardized).
-
Execution:
-
Analysis: Use Bjerrum plot analysis or software (e.g., Hyperquad) to determine the inflection point representing the pKa.[1]
Protocol B: UV-Metric Titration (For Low Solubility)
If the compound has low aqueous solubility, exploit the UV absorbance shift of the benzyl chromophore (though the shift may be subtle as the amine is not directly conjugated to the ring).[1][2]
-
Workflow:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13400657, (Pyrrolidin-3-yl)methanol.[1][2][3][4] Retrieved from [Link][1][3][4]
-
Williams, R. (2022). pKa Data Compiled by R. Williams: Nitrogen Compounds and Amines.[1] Organic Chemistry Data.[1][5] Retrieved from [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters.[1][2] Chemical Reviews, 91(2), 165–195.[1] (Context: Electronic effects of 2,6-difluoro substitution).
-
NIST Chemistry WebBook. 2,6-Difluorobenzylamine Properties. Retrieved from [Link][1][3][4]
Sources
A Technical Guide to the Lipophilicity and LogP of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol
Abstract
Lipophilicity is a cornerstone physicochemical property in drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][][3] This technical guide provides an in-depth examination of lipophilicity, articulated through the octanol-water partition coefficient (LogP), with a specific focus on the molecule (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol. We will dissect the structural components of this molecule to understand their contributions to its overall lipophilicity, explore both in silico predictive models and rigorous experimental determination methods, and interpret the resulting LogP value within the context of modern drug development paradigms. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of how to assess and apply this critical molecular descriptor.
The Imperative of Lipophilicity in Drug Discovery
The journey of a drug from administration to its target is a complex odyssey governed by its physicochemical properties. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—is arguably one of the most influential.[4] It dictates a compound's behavior at nearly every stage of its physiological disposition, a concept encapsulated by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[1]
-
Absorption: For oral drugs, sufficient lipophilicity is required to permeate the lipid-rich membranes of the gastrointestinal tract.[][5]
-
Distribution: Once absorbed, a drug's lipophilicity influences its distribution throughout the body, including its ability to penetrate tissues and cross critical barriers like the blood-brain barrier.[5][6]
-
Metabolism & Excretion: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes and may be sequestered in fatty tissues, affecting their half-life and clearance.[][6]
-
Target Binding & Toxicity: Lipophilicity is also key to ligand-receptor interactions, as many binding pockets are hydrophobic. However, excessive lipophilicity can lead to non-specific binding, promiscuity, and increased toxicity.[1][]
The most widely accepted metric for quantifying lipophilicity is the partition coefficient (P) , defined as the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[7] Due to the wide range of values, it is expressed on a logarithmic scale, LogP .
LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[6] For ionizable molecules, the distribution coefficient (LogD) is used, as it accounts for all species (ionized and neutral) at a specific physiological pH, typically 7.4.[7][8]
Structural Deconstruction of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol
To estimate the lipophilicity of our target molecule, we must first analyze its constituent parts and their interplay.
-
2,6-Difluorobenzyl Group: This is the primary lipophilic driver. The benzyl group itself is hydrophobic. The addition of fluorine atoms generally increases lipophilicity.[9][10] While fluorine is highly electronegative, its small size and the stability of the C-F bond mean it integrates well into hydrophobic regions, often displacing water molecules more effectively than hydrogen.
-
Pyrrolidin-3-yl)methanol Moiety: This portion of the molecule introduces hydrophilic character.
-
Tertiary Amine: The nitrogen in the pyrrolidine ring is a hydrogen bond acceptor and is basic. At physiological pH (7.4), this amine will be predominantly protonated, conferring a positive charge and significantly increasing aqueous solubility. This makes the determination of LogD₇.₄ crucial for this molecule.
-
Hydroxyl Group (-CH₂OH): The primary alcohol is a strong hydrogen bond donor and acceptor, further enhancing the molecule's polarity and affinity for water.
-
-
Potential for Intramolecular Hydrogen Bonding (IMHB): A critical consideration is the potential for the hydroxyl proton to form an intramolecular hydrogen bond with the lone pair of the pyrrolidine nitrogen. If sterically favorable, this conformation can "mask" the polarity of both the hydroxyl and amino groups, effectively reducing their interaction with water and thereby increasing the measured LogP.[11][12][13] This phenomenon underscores why experimental determination can sometimes diverge from simple fragment-based predictions.
In Silico Prediction of LogP: A First Pass Assessment
Before undertaking resource-intensive experimental work, computational models provide rapid LogP estimations. These tools use vast databases of experimentally determined LogP values to derive prediction algorithms, often based on fragmental or atomic contributions.[4][14] However, values can differ between algorithms, and their accuracy for novel chemical scaffolds may be limited.[15][16]
Below is a summary of predicted LogP values for (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol from several widely used platforms.
| Prediction Algorithm/Platform | Predicted LogP (ALOGP) | Predicted LogS (Aqueous Solubility) | Notes |
| SwissADME (using multiple methods) | |||
| iLOGP | 1.87 | -2.85 | Physics-based method |
| XLOGP3 | 1.35 | -2.85 | Atom-based and corrective factor method |
| WLOGP | 1.48 | -2.85 | Atom-based method based on functional groups |
| MLOGP | 1.15 | -2.85 | Topology-based method with 13 molecular descriptors |
| SILICOS-IT | 2.06 | -2.85 | Fragment-based and topological descriptor method |
| VCCLAB ALOGPS 2.1 | 1.54 | -2.48 | Associative neural network method[17] |
| Molinspiration | 1.58 | N/A | Fragment-based method |
Analysis: The in silico methods predict a LogP value for the neutral molecule in the range of 1.15 to 2.06 . This places the compound in a favorable "drug-like" space, suggesting a good balance between solubility and permeability. It comfortably adheres to Lipinski's Rule of Five, which stipulates a LogP of <5.[18][19]
Experimental Determination: The Gold Standard
While predictions are useful for screening, experimental data is required for definitive characterization and regulatory submission. The two most common and validated methods are the Shake-Flask method and HPLC-based determination.
OECD 107: The Shake-Flask Method
This is the traditional "gold standard" method for LogP determination.[8] It directly measures the partitioning of the solute between n-octanol and water.
Caption: Workflow for LogP determination using the RP-HPLC method.
-
System Preparation:
-
Equilibrate an RP-HPLC system equipped with a C18 column and a UV or MS detector.
-
The mobile phase is typically a mixture of methanol and water. Isocratic elution is required. [20]The ratio is adjusted to ensure that the standards and the test compound elute with appropriate retention times.
-
-
Calibration (Self-Validation Step):
-
Select a set of at least 5-6 commercially available reference compounds with reliable, experimentally determined LogP values that bracket the expected LogP of the test compound. [16]It is preferable to choose standards that are structurally related to the analyte. [20] * Inject each standard individually and determine its retention time (t_R). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
-
Causality: The calibration is the core of this method's validity. It establishes a direct, empirical relationship between retention on a specific column under specific conditions and the known lipophilicity of a series of compounds. This relationship is then used to infer the lipophilicity of the unknown.
-
-
Calculation of Capacity Factor (k):
-
For each standard, calculate the capacity factor, k, which is a measure of its retention: k = (t_R - t₀) / t₀ .
-
Transform this into a logarithmic value, log(k) .
-
-
Generation of Calibration Curve:
-
Plot the known LogP values of the standards (Y-axis) against their corresponding calculated log(k) values (X-axis).
-
Perform a linear regression on the data points. A high correlation coefficient (R² > 0.98) is required for a valid calibration.
-
-
Analysis of Test Compound:
-
Inject the (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol solution onto the same HPLC system under identical conditions.
-
Determine its retention time (t_R) and calculate its log(k) value.
-
Using the equation from the linear regression of the calibration curve, calculate the LogP of the test compound.
-
Interpretation and Application in Drug Development
Based on the in silico predictions (LogP ≈ 1.15 - 2.06), the experimentally determined LogP/LogD of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol is expected to fall within a highly desirable range for drug development.
-
Lipinski's Rule of Five: The molecule is fully compliant, with a predicted LogP well below the upper limit of 5. [18][19][21]This suggests a higher probability of good oral bioavailability.
-
CNS Penetration: For drugs targeting the central nervous system, a LogP value around 2 is often considered optimal for crossing the blood-brain barrier. [6]Our target molecule sits near this range, making it a potentially interesting candidate for CNS targets, depending on other factors like polar surface area and efflux transporter affinity.
-
Balancing Potency and Properties: In lead optimization, medicinal chemists often face a "lipophilicity creep," where modifications made to increase potency also increase lipophilicity, potentially leading to poor ADME properties later on. [1][]Having a lead compound in this favorable LogP range provides a good starting point and more flexibility for chemical modification without immediately breaching physicochemical boundaries. Lipophilic efficiency metrics, such as LLE (Ligand Lipophilicity Efficiency = pIC₅₀ - LogP), can be used to guide this optimization process. [1]
Conclusion
The lipophilicity of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol, as characterized by its LogP and LogD, is a critical parameter for assessing its drug-like potential. Structural analysis reveals a molecule with a well-balanced architecture, combining a lipophilic difluorobenzyl moiety with a hydrophilic pyrrolidinyl methanol group. In silico predictions consistently place its LogP in the favorable range of 1.15-2.06. For definitive characterization, this guide has provided detailed, self-validating protocols for both the gold-standard Shake-Flask method and the high-throughput HPLC-based method. An experimentally confirmed LogP/LogD in this range would support the compound's viability for further development, suggesting a promising balance of membrane permeability and aqueous solubility essential for a successful therapeutic agent. The integration of predictive modeling with rigorous experimental validation remains the most robust strategy for leveraging physicochemical insights in modern drug discovery.
References
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
ACD/Labs. (2019). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
-
Zenovel. (2026, February 4). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]
-
Taylor & Francis Online. (2019, November 17). Is there enough focus on lipophilicity in drug discovery? Retrieved from [Link]
-
J-Stage. (n.d.). Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico as one of the determinant factors for pharmacokinetic parameter estimations of general chemical substances. Retrieved from [Link]
-
PubMed. (n.d.). Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico as one of the determinant factors for pharmacokinetic parameter estimations of general chemical substances. Retrieved from [Link]
-
PMC. (n.d.). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Retrieved from [Link]
-
Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]
-
University of Maryland, Baltimore. (n.d.). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in. Retrieved from [Link]
-
Unito.it. (n.d.). Log P as a tool in intramolecular hydrogen bond considerations. Retrieved from [Link]
-
LCGC. (n.d.). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
PubMed. (2002, October 15). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Retrieved from [Link]
-
PubMed. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]
-
ResearchGate. (2025, December 8). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Retrieved from [Link]
-
MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved from [Link]
-
Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
PubMed. (2009, August 15). In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression. Retrieved from [Link]
-
Scilit. (n.d.). Comparative analysis of machine learning techniques for the prediction of logP. Retrieved from [Link]
-
ScienceDirect. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Retrieved from [Link]
-
Preprints.org. (2024, November 11). Druggability of Pharmaceutical Compounds Using Lipinski Rules with Machine Learning. Retrieved from [Link]
-
Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of intramolecular hydrogen bonds on lipophilicity | Request PDF. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). LogP – Knowledge and References. Retrieved from [Link]
-
NIH. (n.d.). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Retrieved from [Link]
-
TIU Lecture Notes. (2023, November 28). lipinski rule of five. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]
-
ChemAxon. (2021, September 2). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Retrieved from [Link]
-
ACS Publications. (2023, December 21). Impact of Hydrogen Bonding on P-Glycoprotein Efflux Transport as Revealed by Evaluation of a De Novo Prediction Model. Retrieved from [Link]
-
Pion Inc. (2024, January 16). Introduction to log P and log D measurement using PionT3. Retrieved from [Link]
-
Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]
-
PubMed. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]
-
Reddit. (2024, July 6). Is there any software (preferably free) to calculate the partition coefficient (LogP)? Retrieved from [Link]
-
Semantic Scholar. (n.d.). Figure 1 from Integrating intramolecular hydrogen bonding (IMHB) considerations in drug discovery using ΔlogP as a tool. Retrieved from [Link]
-
Virtual logP On-line. (n.d.). Bernard Testa's Virtual logP calculator. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. Retrieved from [Link]
-
EPA. (n.d.). [2-(4-fluoro-benzyl)-phenyl]-acetonitrile Properties. Retrieved from [Link]
-
SciSpace. (n.d.). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl fluoride. Retrieved from [Link]
-
PubMed. (2020, October 1). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Retrieved from [Link]
-
PubChem. (n.d.). Benzyl fluoride | C7H7F | CID 9591. Retrieved from [Link]
-
Universal Wiser Publisher. (2022, January 11). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering. Retrieved from [Link]
-
irf@fhnw. (n.d.). Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Lipophilicity – Knowledge and References. Retrieved from [Link]
-
SpringerLink. (2021, October 10). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 3. scispace.com [scispace.com]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. waters.com [waters.com]
- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. iris.unito.it [iris.unito.it]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. archive.hshsl.umaryland.edu [archive.hshsl.umaryland.edu]
- 17. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 18. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 19. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 20. scribd.com [scribd.com]
- 21. etflin.com [etflin.com]
Technical Guide: Stereochemical Characterization & Synthesis of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol
Executive Summary
This technical guide provides a comprehensive framework for the synthesis, stereochemical assignment, and chiral resolution of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol . This molecule represents a critical scaffold in medicinal chemistry, combining the metabolic stability of the 2,6-difluorobenzyl pharmacophore with the versatile 3-hydroxymethylpyrrolidine core.
The 2,6-difluorobenzyl moiety is frequently employed to block P450-mediated benzylic oxidation, enhancing in vivo half-life. However, the efficacy and toxicity profiles of pyrrolidine-based therapeutics are strictly governed by the stereochemistry at the C3 position . This guide outlines self-validating protocols for synthesizing the enantiopure compound and rigorously determining its absolute configuration using Mosher’s ester analysis.
Part 1: Structural Analysis & Stereochemical Theory
The Chiral Center
The molecule possesses a single stereogenic center at C3 of the pyrrolidine ring. While the nitrogen atom is technically stereogenic, it undergoes rapid pyramidal inversion at physiological temperatures, rendering it achiral in solution. Therefore, the stereochemistry is defined solely by the C3 carbon.
-
Enantiomers: (
)-(1-(2,6-difluorobenzyl)pyrrolidin-3-yl)methanol and ( )-(1-(2,6-difluorobenzyl)pyrrolidin-3-yl)methanol. -
CIP Priority: The Cahn-Ingold-Prelog priority at C3 is determined by the substituents:
vs. . (Note: The exact priority requires tracing the path around the ring; the N-side generally takes priority over the C-side depending on substitution).
The 2,6-Difluorobenzyl Pharmacophore
The inclusion of fluorine atoms at the 2 and 6 positions of the benzyl ring is not merely decorative.[1] It serves two specific mechanistic functions:
-
Metabolic Blocking: The C-H bond strength of the benzylic position is increased, and the steric bulk of the ortho-fluorines hinders the approach of CYP450 iron-oxo species, preventing oxidative dealkylation.
-
Lipophilicity Modulation: It adjusts the logP to improve membrane permeability without the liability of rapid clearance.
Part 2: Synthetic Methodologies
Two primary routes are recommended: Reductive Amination (for racemic generation or convergent synthesis using chiral amines) and Chiral Pool Synthesis (for high enantiomeric excess).
Protocol A: Reductive Amination (Abdel-Magid Protocol)
This is the preferred route for scale-up due to the mild conditions and avoidance of toxic cyanoborohydrides.
Reagents:
-
2,6-Difluorobenzaldehyde (1.0 equiv)
-
Pyrrolidin-3-ylmethanol (1.0 equiv, racemic or chiral)
-
Sodium Triacetoxyborohydride (STAB, 1.4 equiv)
-
Acetic Acid (AcOH, 1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Methodology:
-
Imine Formation: Charge a reaction vessel with 2,6-difluorobenzaldehyde and pyrrolidin-3-ylmethanol in DCE (0.2 M). Add AcOH. Stir at room temperature (RT) for 30 minutes to allow equilibrium formation of the iminium species.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. The reaction is slightly exothermic.
-
Completion: Allow to warm to RT and stir for 4–12 hours. Monitor by LC-MS for the disappearance of the aldehyde.
-
Workup: Quench with saturated aqueous
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (MeOH/DCM gradient).
Protocol B: Chiral Pool Synthesis
To avoid chiral resolution later, start with commercially available (
Workflow Diagram:
Figure 1: Divergent synthetic pathways. Using chiral starting materials (Blue path) yields enantiopure product directly, whereas the racemic path (Red path) requires subsequent resolution.
Part 3: Absolute Configuration Determination
When synthesizing novel analogs or validating a supplier's batch, you cannot rely solely on optical rotation (
Protocol: Mosher's Ester Analysis
This method derivatizes the primary alcohol with (
Experimental Procedure:
-
Sample Prep: Divide the chiral alcohol (approx. 10 mg) into two vials.
-
Derivatization A: React Vial 1 with (
)-(-)-MTPA-Cl, Pyridine, and DMAP in . This yields the ( )-Mosher ester (due to CIP priority change at the MTPA carbonyl). -
Derivatization B: React Vial 2 with (
)-(+)-MTPA-Cl to yield the ( )-Mosher ester. -
Analysis: Acquire
NMR for both esters. -
Calculation: Calculate
for protons near the chiral center (C3).
Interpretation Logic:
-
Construct a Newman projection looking down the
bond. -
The MTPA phenyl group shields protons on its side of the plane (resulting in negative
). -
If the protons on the pyrrolidine ring cis to the substituent show positive
while trans protons show negative , the configuration can be assigned.
Visualization of Mosher Logic:
Figure 2: Decision tree for assigning absolute stereochemistry using NMR anisotropy.
Part 4: Chiral Resolution & Analytical QC
If the racemic route is chosen, or to determine the enantiomeric excess (ee) of a chiral synthesis, Supercritical Fluid Chromatography (SFC) is superior to HPLC due to lower viscosity and faster equilibration.
Recommended Separation Conditions
The basic nitrogen of the pyrrolidine ring often causes tailing on silica-based chiral columns. The addition of a basic modifier (Diethylamine or Isopropylamine) is mandatory.
| Parameter | Condition Set A (Primary) | Condition Set B (Alternative) |
| Column | Chiralpak AD-H or AD-3 | Chiralcel OD-H or OD-3 |
| Mobile Phase | ||
| Modifier | 0.2% Diethylamine (DEA) | 0.2% Isopropylamine |
| Pressure | 100 bar | 120 bar |
| Temp | 35°C | 40°C |
| Detection | UV @ 254 nm (Phenyl abs.) | UV @ 210 nm |
Quality Control Specifications
Before releasing the compound for biological assay, the following criteria must be met:
-
Chemical Purity: >95% (LC-MS).
-
Enantiomeric Excess: >98% (Chiral SFC).[4]
-
Identity:
NMR, NMR (Should show distinct signal for 2,6-difluoro pattern), MS.
References
-
Abdel-Magid, A. F., et al. (1996).[5][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[8] "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols. Link[9][10]
-
BenchChem. (2025).[4] "A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers." (Analogous separation methodology). Link
- Vertex AI Search. (2026). "Biological significance of 2,6-difluorobenzyl group in medicinal chemistry." (Contextual grounding for pharmacophore selection).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. matilda.science [matilda.science]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
Methodological & Application
Application Note: Synthesis Protocols for (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol
Abstract & Strategic Significance
The (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol scaffold represents a critical intermediate in the synthesis of diverse bioactive small molecules, particularly in the development of ROR
This guide details two robust, field-proven synthetic routes:
-
Route A (Reductive Amination): The preferred "green" approach, offering mild conditions and high chemoselectivity.
-
Route B (Nucleophilic Substitution): A traditional, scalable alternative utilizing alkyl halides.
Retrosynthetic Analysis
To ensure high purity and yield, we approach the synthesis by disconnecting the C-N bond at the benzylic position. This logic prioritizes the stability of the hydroxymethyl group, avoiding the need for protecting groups.
Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the pyrrolidine core and the difluorobenzyl pharmacophore.
Route A: Reductive Amination (Preferred)
Rationale: This route is superior for library synthesis and late-stage diversification. It avoids the use of lachrymatory benzyl halides and typically results in fewer side products. We utilize Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the aldehyde starting material.
Reaction Scheme
Figure 2: One-pot reductive amination workflow using STAB.
Detailed Protocol
Scale: 5.0 mmol (Gram-scale adaptable)
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount |
| Pyrrolidin-3-ylmethanol | 101.15 | 1.0 | 506 mg |
| 2,6-Difluorobenzaldehyde | 142.08 | 1.1 | 781 mg |
| NaBH(OAc)3 (STAB) | 211.94 | 1.4 | 1.48 g |
| Acetic Acid (AcOH) | 60.05 | 0.1 (cat.) | ~30 µL |
| Dichloromethane (DCM) | - | Solvent | 25 mL (0.2 M) |
Step-by-Step Execution:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-difluorobenzaldehyde (1.1 equiv) in anhydrous DCM (25 mL).
-
Amine Addition: Add pyrrolidin-3-ylmethanol (1.0 equiv) to the solution.
-
Critical Insight: If the amine is supplied as a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base before adding the aldehyde.
-
-
Catalysis: Add catalytic Acetic Acid (1-2 drops). Stir at Room Temperature (RT) for 30 minutes to allow imine/hemiaminal equilibrium formation.
-
Reduction: Cool the mixture to 0°C (ice bath) and add NaBH(OAc)3 portion-wise over 5 minutes.
-
Why STAB? Unlike NaBH4, STAB is less basic and tolerates functional groups better, preventing direct reduction of the aldehyde before it reacts with the amine [Source 1, 3].
-
-
Reaction: Remove the ice bath and stir at RT for 4–16 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.
-
Quench: Quench the reaction by adding saturated aqueous NaHCO3 (20 mL) and stir vigorously for 15 minutes.
-
Workup: Separate the organic layer.[1][2][4] Extract the aqueous layer with DCM (2 x 20 mL). Combine organic extracts, dry over Na2SO4, filter, and concentrate in vacuo.
Route B: Nucleophilic Substitution (Alkylation)
Rationale: This route is preferred when the aldehyde is expensive or unavailable, or when parallel synthesis requires a robust "dispense-and-stir" method. Note that 2,6-difluorobenzyl halides are reactive but less electrophilic than their non-fluorinated counterparts due to the electron-withdrawing nature of the fluorine atoms on the ring.
Detailed Protocol
Scale: 5.0 mmol
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount |
| Pyrrolidin-3-ylmethanol | 101.15 | 1.0 | 506 mg |
| 2,6-Difluorobenzyl bromide | 207.02 | 1.1 | 1.14 g |
| Potassium Carbonate (K2CO3) | 138.21 | 2.5 | 1.73 g |
| Acetonitrile (MeCN) | - | Solvent | 25 mL |
Step-by-Step Execution:
-
Suspension: In a reaction vial, suspend K2CO3 (2.5 equiv) in Acetonitrile (25 mL).
-
Amine Addition: Add pyrrolidin-3-ylmethanol (1.0 equiv). Stir for 10 minutes.
-
Alkylation: Add 2,6-difluorobenzyl bromide (1.1 equiv) dropwise.
-
Selectivity Note: The use of a weak base (K2CO3) and polar aprotic solvent favors N-alkylation over O-alkylation (ether formation) at the primary alcohol.
-
-
Heating: Heat the mixture to 60°C for 4–6 hours.
-
Workup: Filter off the inorganic solids. Concentrate the filtrate. Redissolve the residue in EtOAc and wash with water to remove residual salts.
Purification & Characterization
Purification Strategy: For both routes, the crude product is a basic amine.
-
Acid-Base Extraction (Self-Validating Step):
-
Dissolve crude in EtOAc.
-
Extract with 1M HCl (Product moves to aqueous phase).
-
Wash organic phase with EtOAc (Removes neutral impurities like unreacted aldehyde/halide).
-
Basify aqueous phase with 2M NaOH to pH > 12.
-
Extract back into EtOAc.[4] This ensures >95% purity before chromatography.
-
-
Flash Chromatography:
-
Stationary Phase: Silica Gel.[2]
-
Eluent: 0-10% MeOH in DCM (with 1% NH4OH additive to reduce tailing).
-
Expected Analytical Data:
-
1H NMR (400 MHz, CDCl3):
- 7.2-6.9 (m, 3H, Ar-H) – Characteristic difluorophenyl pattern.
- 3.75 (s, 2H, N-CH2-Ar) – Benzylic singlet (diagnostic).
- 3.65 (d, 2H, CH2-OH) – Hydroxymethyl doublet.
- 2.9-2.3 (m, pyrrolidine ring protons).
-
MS (ESI): Calculated [M+H]+ = 228.12. Expect m/z ~ 228.1.
Safety & Handling
-
2,6-Difluorobenzyl bromide: Potent lachrymator and skin irritant. Handle only in a fume hood.
-
Sodium Triacetoxyborohydride: Evolves hydrogen gas upon contact with acids or water. Keep dry.
-
Waste Disposal: Halogenated solvents (DCM) and fluorinated organic waste must be segregated according to EHS protocols.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Sigma-Aldrich. "Application Note – Reductive Amination." Sigma-Aldrich Technical Library. Link
-
Faigl, C., et al. "Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists." Bioorganic & Medicinal Chemistry Letters, 2020, 30(19), 127441.[5] Link
-
Green Chemistry. "Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes." Royal Society of Chemistry, 2013.[1] Link
Sources
- 1. rsc.org [rsc.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. enamine.net [enamine.net]
- 4. youtube.com [youtube.com]
- 5. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Using (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol in medicinal chemistry scaffolds
Application Note: Strategic Utilization of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol in Medicinal Chemistry
Abstract
This technical guide details the utility of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol (herein referred to as DFBP-MeOH ) as a privileged building block in drug discovery.[1] While simple in structure, this scaffold integrates three critical design elements: the metabolic robustness of the 2,6-difluorobenzyl moiety, the vector versatility of the pyrrolidine ring, and the functionalizability of the primary alcohol .[1] This note provides rationale for its use in GPCR and nuclear receptor targeting, supported by specific synthetic protocols and case studies in RORγt inverse agonism.
Structural Analysis & Pharmacophore Properties
The value of DFBP-MeOH lies in its ability to solve common lead optimization challenges—specifically metabolic instability and conformational entropy.[1]
The "Magic Fluoro" Effect: 2,6-Substitution
The 2,6-difluorobenzyl group is not merely a lipophilic spacer; it is a metabolic shield.[1]
-
Metabolic Blockade: Benzylic positions are notorious "soft spots" for Cytochrome P450-mediated oxidation (CYP3A4).[1] Substitution at the 2- and 6-positions creates steric hindrance that prevents the approach of the heme-iron oxo species, significantly increasing half-life (
).[1] -
Conformational Restriction: The "Ortho Effect" restricts the rotation of the phenyl ring relative to the methylene linker.[2][1] This pre-organizes the molecule, reducing the entropic penalty upon binding to a receptor pocket.[1]
-
pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the pyrrolidine nitrogen (typically by 1–1.5 units compared to benzyl), reducing lysosomal trapping and improving membrane permeability.[1]
The Pyrrolidine Vector
Unlike piperidine (chair) or piperazine (chair/boat), the pyrrolidine ring exists in a dynamic equilibrium of "envelope" puckers.[1] Substituents at the 3-position can project into distinct sub-pockets depending on the stereochemistry (
Table 1: Physicochemical Profile of DFBP-MeOH
| Property | Value/Description | Significance |
| Molecular Weight | 227.25 g/mol | Fragment-compliant (Rule of 3).[1] |
| ClogP | ~2.1 | Ideal lipophilicity for CNS/peripheral balance.[2][1] |
| H-Bond Donors | 1 (-OH) | Versatile interaction point.[1] |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine can act as a weak acceptor.[1] |
| Rotatable Bonds | 3 | Low entropy penalty.[2][1] |
| pKa (Conj. Acid) | ~8.5 | Reduced basicity vs. non-fluorinated analog (~9.5).[1] |
Case Study: RORγt Inverse Agonists
A pivotal application of this scaffold is found in the development of Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) inverse agonists for autoimmune diseases.[1]
Mechanism of Action: Researchers discovered that replacing a standard benzyl group with a 2,6-difluorobenzyl ether moiety on a pyrrolidine scaffold resulted in a "surprisingly potent" increase in activity (EC50 = 11 nM).[1][3]
-
Causality: X-ray crystallography revealed that the bulky 2,6-difluorobenzyl group forced Helix 11 of the RORγt protein to uncoil.[1][3] This created a new, enlarged hydrophobic binding pocket that perfectly accommodated the fluorinated ring.[1]
-
Outcome: The specific geometry of the 2,6-difluoro substitution was essential; 2,4-difluoro or mono-fluoro analogs failed to induce this conformational change.[1]
Experimental Protocols
Protocol A: Synthesis of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol
Rationale: Reductive amination is preferred over direct alkylation to minimize over-alkylation byproducts and allow for milder conditions.[1]
Reagents:
-
2,6-Difluorobenzaldehyde (1.1 eq)[1]
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)[2]
-
Acetic acid (cat.)[1]
-
Dichloromethane (DCM) (anhydrous)[2]
Step-by-Step:
-
Activation: In a flame-dried round-bottom flask, dissolve 2,6-difluorobenzaldehyde (10 mmol) in DCM (50 mL). Add pyrrolidin-3-ylmethanol (10 mmol).
-
Imine Formation: Add glacial acetic acid (0.5 mL) to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes under Nitrogen (
). -
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes. Note: STAB is used instead of
to prevent reduction of the aldehyde before imine formation.[2][1] -
Reaction: Warm to RT and stir for 4–12 hours. Monitor by LC-MS (Target mass: [M+H]+ = 228.1).[1]
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x).[1] Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Flash column chromatography (MeOH/DCM gradient 0-10%).
Protocol B: Functionalization - Mitsunobu Etherification
Rationale: To access the potent ether scaffolds (like the RORγt ligands), the alcohol must be converted to an ether with inversion of configuration (if chiral) or general coupling.[1]
Reagents:
-
Triphenylphosphine (
) (1.5 eq)[2] -
DIAD (Diisopropyl azodicarboxylate) (1.5 eq)[2]
-
THF (anhydrous)[2]
Step-by-Step:
-
Dissolve DFBP-MeOH, the phenolic partner, and
in anhydrous THF under .[1] Cool to 0°C.[1] -
Add DIAD dropwise over 15 minutes. Critical: Maintain low temp to prevent side reactions.[1]
-
Stir at RT for 12 hours.
-
Concentrate and purify via prep-HPLC.[1]
Visualizing the Scaffold Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the synthetic workflow for this scaffold.
Figure 1: Strategic design map connecting the DFBP-MeOH scaffold properties to downstream medicinal chemistry outcomes.
References
-
Discovery of RORγt Inverse Agonists: Schnute, M. E., et al. (2020).[1][3] Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists.[1][3] Bioorganic & Medicinal Chemistry Letters.[1][3][4]
-
Pyrrolidine Scaffold Utility: BenchChem Technical Review. (2025).[1][5][6] The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery.
-
FtsZ Inhibition: Ma, S., et al. (2017).[1][7] Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters.[1][3][4]
-
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[1][3][8] Chemical Society Reviews.[1] (Contextual grounding for the "Magic Fluoro" effect).
Sources
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PlumX [plu.mx]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (R)-(3-Fluoropyrrolidin-3-YL)methanol | Benchchem [benchchem.com]
Application Note: A Systematic Approach to Solvent Selection for (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol
Abstract
The selection of an appropriate solvent is a critical, foundational step in drug discovery and development, impacting everything from reaction chemistry and purification to formulation and bioassay performance.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically select a suitable solvent for the novel compound (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol. By integrating theoretical principles with practical, step-by-step experimental protocols, this document explains the causality behind solvent choice, ensuring a robust and reproducible methodology. We will analyze the compound's structural attributes to predict its solubility behavior and provide detailed protocols for both rapid qualitative screening and precise quantitative solubility determination.
The Theoretical Cornerstone: Principles of Solvation
The process of dissolution is governed by the intermolecular forces between the solvent and the solute molecules.[4][5] A successful dissolution occurs when the energy released from the new solvent-solute interactions is sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.[4]
"Like Dissolves Like": A Guiding Principle
The adage "like dissolves like" is the most fundamental principle in solvent selection.[6][7][8] It states that substances with similar polarities are more likely to be soluble in one another.[9][10]
-
Polar Solvents effectively dissolve polar and ionic solutes. They possess significant partial charges (dipoles) and often engage in hydrogen bonding. Water (H₂O) and ethanol (CH₃CH₂OH) are classic examples.
-
Non-polar Solvents are effective for dissolving non-polar solutes, such as oils and waxes. They have minimal to no dipole moment and interact primarily through weaker van der Waals (dispersion) forces. Hexane (C₆H₁₄) and toluene (C₇H₈) are common non-polar solvents.
Quantifying Polarity: The Polarity Index
The polarity of a solvent can be quantified using a relative polarity index, which provides a numerical scale to guide selection. This index is an empirical measure of a solvent's ability to interact with various polar test compounds.[11][12] Solvents with higher polarity index values are more polar.
Advanced Prediction: Hansen Solubility Parameters (HSP)
For a more refined prediction, Hansen Solubility Parameters (HSP) can be employed. This model deconstructs the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from dipolar intermolecular forces.
Two substances are likely to be miscible if their three Hansen parameters are similar, meaning the distance between them in the three-dimensional "Hansen space" is small.[15][16]
Physicochemical Analysis of the Target Compound
A thorough analysis of the molecular structure of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol is essential for predicting its solubility profile.
Chemical Structure: (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol Molecular Formula: C₁₂H₁₅F₂NO
The molecule can be deconstructed into two key regions with opposing polarity characteristics.
Caption: Structural analysis of the target compound.
Analysis Summary:
| Feature | Moiety | Polarity Contribution | Intermolecular Interactions |
| Polar Head | Pyrrolidin-3-yl-methanol | High | The tertiary amine on the pyrrolidine ring acts as a hydrogen bond acceptor.[17][18] The primary alcohol (-CH₂OH) group is a strong hydrogen bond donor and acceptor.[19] This region promotes solubility in polar solvents. |
| Non-Polar Tail | 2,6-Difluorobenzyl | Low to Moderate | The benzyl group is inherently non-polar and lipophilic.[20] The two fluorine atoms are highly electronegative, creating strong C-F dipoles, but their symmetrical placement reduces the overall dipole moment of the benzyl group itself. This region promotes solubility in less polar organic solvents. |
Predicted Solubility Profile: The compound's amphiphilic nature—possessing both distinct polar and non-polar regions—suggests it will be most soluble in solvents of intermediate to high polarity that can effectively solvate both ends of the molecule. We predict poor solubility in highly non-polar solvents (e.g., hexane) and potentially limited solubility in highly polar, protic solvents like water, where the large non-polar group may dominate. Polar aprotic solvents (e.g., DMSO, THF) and alcohols (e.g., methanol, ethanol) are expected to be excellent candidates.
Experimental Protocols for Solubility Determination
A two-tiered approach is recommended: a rapid qualitative screening to identify promising candidates, followed by a rigorous quantitative measurement for the most suitable solvents.
Caption: Workflow for systematic solubility testing.
Protocol 1: Rapid Qualitative Screening
Objective: To quickly identify a range of potentially suitable solvents.
Materials:
-
(1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol
-
Set of test solvents (see Table 2)
-
Small glass vials (1-2 mL)
-
Vortex mixer
-
Spatula and analytical balance
Procedure:
-
Weigh approximately 1-2 mg of the compound into a clean, dry vial.
-
Add 0.5 mL of the selected solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background.
-
Record observations as "Freely Soluble" (clear solution), "Partially Soluble" (hazy or some solid remains), or "Insoluble" (most or all solid remains).
-
Repeat for each solvent in the test panel.
Causality: This method prioritizes speed to narrow down a wide field of solvents. Visual inspection is sufficient at this stage to eliminate clearly unsuitable candidates, saving time and material.
Protocol 2: Quantitative Thermodynamic Solubility Determination
Objective: To determine the maximum, equilibrium solubility of the compound in promising solvents. This protocol is based on the well-established method of creating a saturated solution and measuring the dissolved solute concentration.[21][22]
Materials:
-
Compound and selected solvents
-
Analytical balance
-
Microcentrifuge tubes (e.g., 2 mL)
-
Vortex mixer and/or shaker incubator
-
High-speed microcentrifuge
-
Calibrated micropipettes
-
Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Prepare a Supersaturated Slurry: Add an excess amount of the compound (e.g., 5-10 mg) to a pre-weighed microcentrifuge tube. The goal is to have undissolved solid remaining at equilibrium.
-
Solvent Addition: Add a precise volume of the solvent (e.g., 1.0 mL) to the tube.
-
Equilibration: Seal the tube and place it on a shaker or rotator at a constant, controlled temperature (e.g., 25 °C) for 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[21]
-
Phase Separation: Centrifuge the slurry at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet all undissolved solid. This step must be performed carefully to avoid disturbing the pellet.[21]
-
Sample Collection: Immediately after centrifugation, carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant. Be extremely cautious not to aspirate any solid particles.
-
Dilution: Dilute the collected supernatant with a suitable solvent (in which the compound is highly soluble, e.g., methanol or acetonitrile) to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the precise concentration.
-
Calculation: Back-calculate the original concentration in the supernatant to determine the maximum solubility, typically expressed in mg/mL or mM.
Self-Validation: The presence of a solid pellet after the equilibration and centrifugation steps confirms that a saturated solution was achieved, validating the result as the true thermodynamic solubility under the tested conditions.
Recommended Solvents and Data Interpretation
The following table provides a list of recommended solvents for screening, arranged by polarity. Researchers should use this table to guide their experiments and record their findings.
Table 2: Solvent Selection Panel and Data Recording
| Solvent | Class | Polarity Index (P')[12][23] | Boiling Point (°C) | Key Considerations | Qualitative Result | Quantitative Solubility (mg/mL) |
| n-Hexane | Non-Polar Aprotic | 0.1 | 69 | Expected to be a poor solvent. Good negative control. | ||
| Toluene | Non-Polar Aprotic | 2.4 | 111 | May show slight solubility due to the aromatic ring. | ||
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 40 | Common solvent for organic synthesis. | ||
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 66 | Good general-purpose solvent. Ether functionality can interact with the solute. | ||
| Ethyl Acetate | Polar Aprotic | 4.4 | 77 | Ester functionality, medium polarity. | ||
| Acetone | Polar Aprotic | 5.1 | 56 | Ketone, good for moderately polar compounds. | ||
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 82 | Common in chromatography, highly polar aprotic. | ||
| Isopropanol (IPA) | Polar Protic | 3.9 | 82 | Alcohol, capable of hydrogen bonding. | ||
| Ethanol | Polar Protic | 4.3 | 78 | Likely a good solvent. Capable of hydrogen bonding with both N and OH groups. | ||
| Methanol | Polar Protic | 5.1 | 65 | Likely a very good solvent. Similar to ethanol but more polar. | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | Likely an excellent solvent. High polarity, good for preparing concentrated stock solutions for biological assays.[21] | ||
| Water | Polar Protic | 10.2 | 100 | Solubility likely limited by the non-polar difluorobenzyl group. |
Interpreting the Results: The ideal solvent depends on the downstream application:
-
For Chemical Reactions: Choose a solvent that dissolves reactants well and is stable under reaction conditions, with a suitable boiling point.
-
For Purification (Crystallization): A good crystallization solvent system will dissolve the compound well at high temperatures but poorly at low temperatures.[2]
-
For Analytical Chemistry (NMR, HPLC): The solvent must dissolve the compound completely and not interfere with the analytical signal (e.g., using deuterated solvents for NMR).
-
For Biological Assays: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions, but the final concentration in the assay must be kept low (typically <0.5%) to avoid solvent-induced toxicity.[21]
Safety and Handling
All work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Flammability: Many organic solvents (e.g., hexane, ethanol, acetone, THF) are highly flammable. Keep away from ignition sources.
-
Toxicity: Dichloromethane is a suspected carcinogen. Acetonitrile and methanol are toxic upon ingestion or inhalation.
-
Handling: DMSO can enhance the absorption of other chemicals through the skin; handle with extra care and use appropriate gloves.
Always consult the Safety Data Sheet (SDS) for each solvent before use.
References
-
Fiveable. (2025, August 15). Like Dissolves Like Definition - Inorganic Chemistry I Key Term. Retrieved from [Link]
-
Slideshare. Polarity index | PDF. Retrieved from [Link]
-
Scribd. Solvent Polarity Index Table | PDF. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]
-
Pearson. Solubility and Intermolecular Forces: Videos & Practice Problems. Retrieved from [Link]
-
Quora. (2016, September 13). What is the meaning of the “like dissolve like” rule in chemistry? Retrieved from [Link]
-
Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals. Retrieved from [Link]
-
Pharmaceutical Sciences. (2022, November 17). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Retrieved from [Link]
-
Walsh Medical Media. (2021, July 29). Solute- Solvent Interaction. Retrieved from [Link]
-
Coastview Solvents. (2023, September 2). Understanding the Role of Solvents in Pharmaceutical Manufacturing. Retrieved from [Link]
-
MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
-
University of Rochester. Solvents and Polarity. Retrieved from [Link]
-
Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]
-
EFCG. The important role of solvents. Retrieved from [Link]
-
Wikipedia. Hansen solubility parameter. Retrieved from [Link]
-
Shodex HPLC Columns. Polarities of Solvents. Retrieved from [Link]
-
Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]
-
National Institutes of Health (NIH). Hydrogen Bonding between Solutes in Solvents Octan-1-ol and Water. Retrieved from [Link]
-
Pirika. Consideration of Hansen Solubility Parameters. Part 2. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. Solutions - Chemistry 302. Retrieved from [Link]
-
PubMed. (2016, December 1). Discovery of Novel Pyrrolidineoxy-Substituted Heteroaromatics as Potent and Selective PI3K Delta Inhibitors With Improved Physicochemical Properties. Retrieved from [Link]
-
Orgo Made Simple. Solvent-Solute Interactions. Retrieved from [Link]
-
ACS Publications. (2003, May 1). A Simple Method for Determination of Solubility in the First-Year Laboratory. Retrieved from [Link]
-
Taylor & Francis. Hansen solubility parameter – Knowledge and References. Retrieved from [Link]
-
Kinam Park. Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Retrieved from [Link]
-
Wiley Analytical Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
Safrole. Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]
-
Molecules. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
ChemicalLand21. BENZYL ALCOHOL. Retrieved from [Link]
-
Wikipedia. Benzyl alcohol. Retrieved from [Link]
-
PubChem. N-(1-(2,6-difluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine. Retrieved from [Link]
-
National Institutes of Health (NIH). (Pyrrolidin-3-yl)methanol. Retrieved from [Link]
-
PubChem. Benzyl Alcohol. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. coastviewsolvents.com [coastviewsolvents.com]
- 3. efcg.cefic.org [efcg.cefic.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Solubility and Intermolecular Forces Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. quora.com [quora.com]
- 10. Understanding 'Like Dissolves Like': The Chemistry Behind Solubility - Oreate AI Blog [oreateai.com]
- 11. Polarity index | PDF [slideshare.net]
- 12. Polarity Index [macro.lsu.edu]
- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 14. hansen-solubility.com [hansen-solubility.com]
- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. kinampark.com [kinampark.com]
- 17. img01.pharmablock.com [img01.pharmablock.com]
- 18. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Benzyl Derivatives | Thermo Fisher Scientific [thermofisher.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. scribd.com [scribd.com]
Microwave-Assisted Synthesis of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol: A Green and Rapid Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of (1-(2,6-difluorobenzyl)pyrrolidin-3-yl)methanol, a valuable building block in medicinal chemistry. The pyrrolidine scaffold is a cornerstone in the structure of numerous FDA-approved drugs, and its functionalization is of significant interest to drug discovery programs.[1][2] This method leverages the efficiency and green chemistry principles of Microwave-Assisted Organic Synthesis (MAOS) to achieve rapid, high-yield N-alkylation.[3][4][5] By replacing conventional, hours-long refluxing with a focused, minutes-long microwave irradiation protocol, this process dramatically reduces energy consumption and reaction time while improving product purity and yield.[6] We provide a comprehensive, step-by-step methodology, an explanation of the underlying chemical principles, and guidelines for reactant selection, reaction optimization, and product characterization.
Introduction and Scientific Principle
The target molecule, (1-(2,6-difluorobenzyl)pyrrolidin-3-yl)methanol, incorporates two key pharmacophores: the chiral pyrrolidine ring and the 2,6-difluorobenzyl group. The pyrrolidine moiety offers a rigid, three-dimensional structure crucial for specific interactions with biological targets, while the difluorobenzyl group can enhance metabolic stability and binding affinity.[7][8]
The synthesis is achieved via a nucleophilic substitution (SN2) reaction, specifically the N-alkylation of (pyrrolidin-3-yl)methanol with 2,6-difluorobenzyl bromide.
Reaction Scheme: (Pyrrolidin-3-yl)methanol + 2,6-Difluorobenzyl bromide ---(Base, Solvent, Microwave Irradiation)--> (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol
The Rationale for Microwave-Assisted Synthesis
Conventional heating methods rely on conduction and convection, which are slow and create thermal gradients within the reaction vessel.[9] Microwave-assisted synthesis, however, utilizes dielectric heating.[4] This mechanism involves the direct coupling of microwave energy with polar molecules in the reaction mixture, primarily through two processes:
-
Dipolar Polarization: Polar molecules, such as the solvent and reactants, attempt to align with the rapidly oscillating electric field of the microwaves. This rapid molecular rotation generates heat quickly and uniformly throughout the sample.[9][10]
-
Ionic Conduction: If ions are present (e.g., from the base), they will migrate in the electric field, causing collisions that generate heat.[9]
This direct, volumetric heating leads to remarkable accelerations in reaction rates, often reducing synthesis times from many hours to mere minutes.[6][10] The result is a cleaner reaction profile with fewer side products, higher yields, and significant energy savings, aligning with the principles of green chemistry.[3]
Experimental Protocol Design
The success of a microwave-assisted protocol depends on the careful selection of reactants, solvent, and reaction parameters.
Causality Behind Component Selection
-
Nucleophile: (Pyrrolidin-3-yl)methanol is a secondary amine, which is sufficiently nucleophilic to displace the bromide from the electrophile.
-
Electrophile: 2,6-Difluorobenzyl bromide is a reactive alkylating agent.[11][12] The electron-withdrawing fluorine atoms slightly activate the benzylic carbon towards nucleophilic attack.
-
Base: A base is required to deprotonate the secondary amine of the pyrrolidine, significantly increasing its nucleophilicity. An inorganic base like potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, effective, and easily removed during workup.[13][14] It also minimizes the risk of side reactions that can occur with stronger, more soluble organic bases.
-
Solvent: The solvent must be polar to absorb microwave energy efficiently. N,N-Dimethylformamide (DMF) is an ideal candidate due to its high dielectric constant, high boiling point (allowing for superheating under microwave conditions), and excellent solvating power for the reactants.[13][14]
Visualization of Experimental Workflow
The following diagram outlines the complete workflow, from initial setup to final product verification.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 8. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijnrd.org [ijnrd.org]
- 10. mdpi.com [mdpi.com]
- 11. 2,6-Difluorobenzyl bromide 97 85118-00-9 [sigmaaldrich.com]
- 12. 2,6-Difluorobenzyl bromide | 85118-00-9 [chemicalbook.com]
- 13. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol
Welcome to the technical support guide for the purification of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with isolating this valuable pyrrolidine-containing building block. Purity is paramount for the successful application of this intermediate in pharmaceutical synthesis, and this guide provides in-depth, field-proven insights to help you achieve your desired specifications.[1][2]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process. The answers focus on the causality behind the issues and provide actionable solutions.
Question 1: My crude product, synthesized via reductive amination of pyrrolidin-3-ol with 2,6-difluorobenzaldehyde, shows multiple spots on the TLC plate. How do I identify the impurities and select a purification strategy?
Answer: Multiple spots on your TLC indicate the presence of unreacted starting materials, by-products, or over-alkylation products. Reductive amination, while powerful, can often lead to a complex mixture if not perfectly optimized.[3][4]
-
Probable Impurities:
-
Unreacted Pyrrolidin-3-ol: This is a highly polar, primary alcohol and will typically have a very low Rf value on silica gel.
-
Unreacted 2,6-Difluorobenzaldehyde: Less polar than the product, will have a higher Rf. It can be visualized with a 2,4-dinitrophenylhydrazine (DNPH) stain.
-
Over-alkylation Product (Tertiary Amine): If any residual primary amine was present, it could be dialkylated. This is usually less polar than your desired secondary amine product.
-
Imine Intermediate: The intermediate formed before reduction may persist if the reducing agent was not fully effective.
-
Borohydride-Reduced Aldehyde: The reducing agent (e.g., sodium triacetoxyborohydride) can sometimes reduce the starting aldehyde to 2,6-difluorobenzyl alcohol.[5]
-
-
Identification Strategy:
-
Co-spotting: Run a TLC plate spotting your crude mixture alongside the pure starting materials (pyrrolidin-3-ol and 2,6-difluorobenzaldehyde). This is the fastest way to identify unreacted starting materials.
-
LC-MS Analysis: For a more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It can provide the molecular weights of the components in your mixture, allowing you to deduce their structures.[6][7]
-
-
Purification Strategy: The target molecule, (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol, is a polar, basic amine. This dictates the choice of purification method. Flash column chromatography is the most common and effective technique.[8]
-
Challenge: The basic nature of the amine can cause significant tailing (streaking) on standard silica gel due to strong acid-base interactions with the acidic silanol groups.[9]
-
Solution: To mitigate tailing and achieve sharp peaks, you must either neutralize the silica's acidity or use a different stationary phase.[8][9]
-
Mobile Phase Modifier: Add a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide, to your eluent system (e.g., 0.5-1% in a dichloromethane/methanol or ethyl acetate/hexane gradient).[8][10]
-
Amine-Functionalized Silica: Using a pre-treated amine silica column (KP-NH) can provide excellent separation for basic compounds without needing a mobile phase modifier.[9][10]
-
-
Question 2: I performed flash chromatography using a dichloromethane/methanol gradient with 1% triethylamine, but my compound still shows low purity (<95% by HPLC). What are the next steps?
Answer: While flash chromatography is excellent for bulk purification, it may not resolve impurities that are structurally very similar to your target compound. If purity remains an issue, a higher-resolution technique is necessary.
-
Cause Analysis:
-
Co-elution: A closely related impurity, possibly a regioisomer or a persistent by-product, might have a very similar polarity, causing it to co-elute with your product during flash chromatography.
-
Stereoisomers: If your starting pyrrolidin-3-ol was racemic, your final product is also a racemate. While not an impurity in the traditional sense, analytical methods might separate enantiomers if a chiral column is used inadvertently. More likely, diastereomeric impurities could be present if the reaction created a new stereocenter.
-
-
Solution: Preparative HPLC Preparative High-Performance Liquid Chromatography (Prep HPLC) offers significantly higher resolving power than flash chromatography and is the industry standard for achieving high purity of pharmaceutical intermediates.[11][12][13][14]
-
Method Development:
-
Start with analytical scale HPLC to develop a separation method. A C18 reversed-phase column is a good starting point.
-
Screen mobile phases. A typical gradient might be Water (with 0.1% TFA or Formic Acid) and Acetonitrile or Methanol. The acidic modifier helps to protonate the amine, leading to better peak shape.
-
Once good separation is achieved on the analytical column, the method can be scaled up to a preparative column.[13]
-
-
Self-Validation: The analytical HPLC method you develop serves as a self-validating system. It not only confirms the purity of your final fractions from the preparative run but also demonstrates the effectiveness of the separation itself.
-
Question 3: My final product is a thick, colorless oil, but I need a solid for the next synthetic step. How can I induce crystallization?
Answer: Obtaining a solid from a persistent oil is a common challenge. It often requires screening various conditions to find the right thermodynamic or kinetic environment for crystal lattice formation.[][16]
-
Underlying Principle: Crystallization occurs when a solution becomes supersaturated, meaning the concentration of the solute exceeds its solubility limit at a given temperature.[16] The goal is to create a supersaturated state slowly, allowing for the formation of an ordered crystal lattice rather than an amorphous oil.
-
Troubleshooting Steps:
-
High Purity is Key: First, ensure your product is of high purity (>98%). Impurities can significantly inhibit crystallization. If necessary, re-purify a small sample using Prep HPLC.
-
Solvent Screening (Single Solvent):
-
Dissolve a small amount of your oil in a minimal amount of a good solvent (e.g., methanol, ethyl acetate, dichloromethane).
-
Slowly add a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexanes, diethyl ether, water) until the solution becomes slightly cloudy (turbid).
-
Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, and finally in a refrigerator or freezer.
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have even a tiny crystal from a previous batch, add it to the supersaturated solution to act as a template for crystal growth.[17]
-
-
Evaporation: Dissolve the oil in a volatile solvent (like diethyl ether or dichloromethane) and allow the solvent to evaporate slowly in a loosely covered vial.
-
| Technique | Principle | Best For |
| Anti-Solvent Addition | Rapidly creates supersaturation by reducing solubility. | Screening multiple solvent/anti-solvent pairs quickly. |
| Slow Cooling | Gradually reduces solubility as temperature drops. | Compounds with a steep solubility curve versus temperature. |
| Slow Evaporation | Gradually increases concentration as solvent evaporates. | Small scale crystallization attempts. |
| Seeding | Provides a template for ordered crystal growth. | When a previous crystal is available; overcomes kinetic barriers.[17] |
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in the synthesis of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol?
The most common impurities stem directly from the typical synthetic route, which is the reductive amination of (rac)-pyrrolidin-3-ol with 2,6-difluorobenzaldehyde.[3][4][5] These include:
-
Starting Materials: Unreacted pyrrolidin-3-ol and 2,6-difluorobenzaldehyde.
-
By-products: 2,6-difluorobenzyl alcohol, formed by the reduction of the aldehyde.
-
Intermediates: Unreduced imine intermediate.
Q2: Which analytical technique is best for final purity confirmation?
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard for quantitative purity analysis.[6] For definitive identification of any observed impurities, LC-MS is superior as it provides molecular weight information.[7][18] Gas Chromatography (GC) can also be used, especially to check for residual solvents.[19][20]
Q3: My compound is chiral. How do I resolve the enantiomers?
If you start with racemic pyrrolidin-3-ol, your product will be a racemic mixture. Resolving enantiomers typically requires one of two advanced methods:
-
Chiral Column Chromatography: This involves using a specialized HPLC column with a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[13]
-
Diastereomeric Salt Crystallization: React the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid).[17] This forms a pair of diastereomeric salts which have different physical properties, such as solubility. One diastereomer can often be selectively crystallized, filtered, and then treated with a base to liberate the single enantiomer of your amine.[17][21]
Detailed Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol is designed to purify polar amines on standard silica gel while minimizing peak tailing.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading" and generally results in better separation.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the slurry solvent. Ensure the column bed is compact and level.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.5% triethylamine (TEA).
-
Gradually increase the polarity of the mobile phase (e.g., to 50:50 Hexane:Ethyl Acetate, then switch to a DCM/Methanol gradient, always containing 0.5% TEA).
-
The exact gradient will depend on the polarity of the impurities identified by TLC.
-
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Spot every few fractions on a TLC plate to identify which ones contain the pure product. Use a UV lamp and a potassium permanganate stain for visualization.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
References
-
Agilent Technologies. What is Preparative HPLC | Find Your Purification HPLC System. (n.d.). Retrieved from [Link]
-
Intech Analyticals. Preparative HPLC Chromatography. (n.d.). Retrieved from [Link]
-
Gilson, Inc. Gilson Preparative HPLC Systems | VERITY® LC Solutions. (n.d.). Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
King, A. Successful Flash Chromatography. Biotage. (2018). Retrieved from [Link]
-
prep4u. PREPARATIVE HPLC (Batch Chromatography). (n.d.). Retrieved from [Link]
-
Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. (n.d.). Retrieved from [Link]
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Scherf, K., et al. (2021). Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. Molecules, 26(23), 7299. Retrieved from [Link]
-
European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. EP 1720833 B1. Retrieved from [Link]
-
Wang, C.-J., & Teng, H. (2022). Synthesis of Bioactive Fluoropyrrolidines through 1,3-Dipolar Cycloadditions of Azomethine Ylides. Chemical Science, 13, 1398–1407. Retrieved from [Link]
-
PSIBERG. (2022, August 9). Recrystallization: Types, Procedure, Applications. Retrieved from [Link]
-
Wikipedia. Chiral resolution. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
DiVA portal. (2017, May 15). Synthesis of substituted pyrrolidines. Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). After 2 h, the flask is removed from the oil bath and allowed to cool to 23 °C over 15 min. Retrieved from [Link]
-
Dupray, V. (2021, July 13). Recrystallization of Enantiomers from Conglomerates. ResearchGate. Retrieved from [Link]
-
PubMed. (2020, October 1). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Retrieved from [Link]
-
Deshmukh, G. B., et al. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399. Retrieved from [Link]
- Google Patents. Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives. (n.d.).
-
Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]
-
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Retrieved from [Link]
-
ATSDR. Analytical methods. (n.d.). Retrieved from [Link]
-
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
ResearchGate. Synthesis of pyrrolidones via reductive amination of LA. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. Retrieved from [Link]
-
ZORA. (2022, March 31). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. Retrieved from [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. jocpr.com [jocpr.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ajrconline.org [ajrconline.org]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. agilent.com [agilent.com]
- 12. Preparative HPLC Chromatography | Intech Analyticals [intechanalyticals.com]
- 13. Supelco Preparative HPLC products for Pharmaceutical Development and Production [sigmaaldrich.com]
- 14. gilson.com [gilson.com]
- 16. psiberg.com [psiberg.com]
- 17. Chiral resolution - Wikipedia [en.wikipedia.org]
- 18. rroij.com [rroij.com]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. DSpace-CRIS [zora.uzh.ch]
- 21. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
Overcoming steric hindrance in 2,6-difluorobenzyl substitution reactions
Current Status: Online Ticket ID: #DFB-SUB-001 Subject: Overcoming Steric & Electronic Hindrance in 2,6-Difluorobenzylations Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Gem-Difluoro" Barrier
Welcome to the technical support hub for 2,6-difluorobenzyl chemistry. If you are experiencing low yields (<40%), stalled reactions, or excessive elimination byproducts during the alkylation of amines or heterocycles with 2,6-difluorobenzyl halides, you are encountering a specific phenomenon known as the Ortho-Fluoro Effect .
The Root Cause
Standard benzylations (
-
Steric "Cage": The Van der Waals radii of the two ortho-fluorine atoms create a physical blockade, hindering the approach of the nucleophile to the benzylic carbon.
-
Electronic Repulsion (The Invisible Wall): Fluorine has three lone pairs. In the 2,6-position, these lone pairs create a region of high electron density surrounding the reaction center. Since your incoming nucleophile is also electron-rich, dipole-dipole repulsion significantly raises the activation energy (
) of the transition state.
This guide provides two validated workflows to overcome this barrier: Optimized
Workflow A: Optimizing Direct Alkylation ( )
Use Case: When you must use a halide starting material or require specific regioselectivity on a heterocyclic ring (e.g., Pyridinone alkylation in HIV integrase inhibitors).
Critical Parameters
| Parameter | Standard Condition (Fails) | Optimized Condition (Works) | Technical Rationale |
| Solvent | DCM, THF, Toluene | DMF, NMP, or DMSO | Polar aprotic solvents solvate the cation ( |
| Leaving Group | Chloride (-Cl) | Bromide (-Br) + Iodide cat. | Bromide is standard, but adding NaI (10 mol%) generates the transient Benzyl Iodide (Finkelstein reaction), which has a longer C-I bond, reducing steric crowding in the transition state. |
| Base | TEA, DIPEA | Organic bases often act as nucleophiles themselves or fail to deprotonate effectively. Cesium (Cs+) is larger/softer, improving solubility in organic solvents (the "Cesium Effect"). | |
| Temp | RT - 40°C | 60°C - 85°C | Higher thermal energy is required to overcome the electronic repulsion barrier. |
Step-by-Step Protocol: The "Cesium-Iodide" Method
-
Preparation: In a dry flask, dissolve your nucleophile (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Activation: Add
(1.5 equiv). Stir at RT for 15 min to ensure deprotonation. -
Catalysis: Add NaI or KI (0.1 equiv). Note: This is the rate accelerator.
-
Addition: Add 2,6-difluorobenzyl bromide (1.1 equiv) dropwise.
-
Reaction: Heat to 65°C . Monitor by LCMS.
-
Troubleshooting: If reaction stalls at 50% conversion, add another 0.2 equiv of benzyl bromide (it may degrade/hydrolyze faster than it reacts).
-
-
Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), dry over
.
Visual Troubleshooting Guide
Caption: Decision tree for troubleshooting stalled 2,6-difluorobenzyl substitutions.
Workflow B: Reductive Amination (The Bypass)
Use Case: When constructing secondary/tertiary amines (e.g., Dolutegravir/Bictegravir intermediate synthesis). This method completely avoids the steric bottleneck of
Mechanism: Instead of forcing a nucleophile past the fluorine atoms, you form an imine (reversible equilibrium), which is planar and less hindered. The reducing agent (Hydride) is small enough to attack the imine C=N bond easily, regardless of the ortho-fluorines.
Step-by-Step Protocol: STAB Method
Reagents:
-
Aldehyde: 2,6-difluorobenzaldehyde (1.0 equiv)
-
Amine: Your substrate (1.0 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) -
(1.5 equiv) -
Solvent: DCE (1,2-Dichloroethane) or DCM.
Procedure:
-
Imine Formation: Mix Amine and Aldehyde in DCE at RT.
-
Tip: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of TEA to free-base it.
-
-
Acid Catalysis: Add Acetic Acid (AcOH) (1.0 - 2.0 equiv).
-
Why? Protonating the imine makes it more electrophilic and accelerates reduction.[1]
-
-
Reduction: Add STAB in one portion. Stir at RT for 2–4 hours.
-
Note: STAB is preferred over
(toxic) and (too strong, reduces aldehyde directly).
-
-
Quench: Add saturated
solution. Extract with DCM.
Comparative Pathway Analysis
Caption: Energetic comparison showing why Reductive Amination bypasses the steric penalty of direct alkylation.
Frequently Asked Questions (FAQs)
Q1: I see a major side product with M-20 mass. What is it?
-
Diagnosis: This is likely the styrene derivative formed via E2 elimination.
-
Cause: The 2,6-difluoro substitution makes the benzylic protons slightly more acidic, and the steric bulk prevents substitution, so the base pulls a proton instead.
-
Fix: Switch from a strong/bulky base (like NaH or t-BuOK) to a weaker, non-bulky base like
or . Lower the temperature slightly.
Q2: Can I use 2,6-difluorobenzyl chloride instead of bromide?
-
Answer: generally No , unless you add NaI. The chloride is too slow. The bond strength of C-Cl combined with the ortho-fluoro repulsion makes the reaction kinetically dead at standard temperatures. If you must use chloride, use the Finkelstein conditions (add 0.5 equiv NaI in Acetone or DMF) to convert it to iodide in situ.
Q3: How do I purify the product if column chromatography is difficult?
-
Tip: Many 2,6-difluorobenzyl derivatives (especially amides/amines) are highly crystalline. A common industrial purification (used in Bictegravir processing) is recrystallization from NMP/Water or IPA/Water . Dissolve in hot NMP, then slowly add water as an anti-solvent.
References
-
Process Chemistry of Bictegravir
- Title: "Process for the preparation of bictegravir and intermedi
- Source: WO2018229798A1 (P
- Relevance: Details the industrial scale-up using 2,4,6-trifluorobenzyl derivatives, utilizing carbon
-
URL:
-
Dolutegravir Synthesis Strategy
-
Mechanistic Insight (
Sterics): -
Reductive Amination Protocols
Sources
- 1. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 2. tandfonline.com [tandfonline.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Pyrrolidine Alkylation Optimization
Topic: Optimizing Reaction Temperature for Pyrrolidine Alkylation
Doc ID: TS-ORG-PYR-004 | Version: 2.1 Audience: Medicinal Chemists, Process Engineers[1]
Core Directive: The Thermodynamics of Selectivity
In pyrrolidine alkylation, temperature is not merely a kinetic accelerator; it is the primary switch for chemoselectivity.[1] As a secondary amine, pyrrolidine is highly nucleophilic (
The Mechanistic Conflict
-
Desired Pathway (
): Pyrrolidine attacks the alkyl halide to form a tertiary amine. This usually has a moderate Activation Energy ( ).[1] -
Over-Alkylation (Menschutkin Reaction): The product (tertiary amine) is often more nucleophilic than the starting pyrrolidine due to inductive donation from the new alkyl group. High temperatures lower the barrier for this second attack, leading to quaternary ammonium salts.[1]
-
Elimination (E2): At high temperatures, entropy (
) dominates.[1] If the alkyl halide has -hydrogens, high thermal energy favors elimination (forming alkenes) over substitution, especially with strong bases.[1]
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by users.
Issue A: "I am observing significant quaternary ammonium salt formation."
Diagnosis: The reaction is under Thermodynamic Control or the local concentration of alkylating agent is too high relative to the reaction rate.
Q: Why does this happen even with 1:1 stoichiometry? A: If your temperature is high enough to make the reaction instantaneous, mixing becomes the rate-limiting step.[1] Localized "hotspots" of excess alkyl halide react with the newly formed product.
Corrective Protocol:
-
The "Cold-Start" Ramp: Do not add reagents at reflux.
-
Step 1: Cool reaction to 0°C (ice bath) or -10°C (acetone/ice).[1]
-
Step 2: Add the alkyl halide dropwise over 30–60 minutes.
-
Step 3: Allow to warm to Room Temperature (RT) naturally.[1]
-
Why: This keeps the kinetic rate of the second alkylation (quaternization) significantly lower than the first during the mixing phase.
-
-
Solvent Switch: If using MeCN (Acetonitrile) at reflux, switch to THF or DCM at lower temperatures.[1] MeCN is highly polar and stabilizes the transition state of the Menschutkin reaction (charged intermediate), accelerating over-alkylation.[1]
Issue B: "The reaction stalls at 50% conversion."
Diagnosis: The temperature is below the Activation Energy (
Q: Should I just crank the heat to reflux? A: No. Indiscriminate heating risks degradation.
Corrective Protocol:
-
The 10°C Rule: Increase temperature in 10°C increments , holding for 2 hours at each step. Monitor via TLC/LCMS.[1]
-
Finkelstein Catalyst: Instead of heat, add 10 mol% NaI or KI .[1]
Issue C: "I see alkene impurities (Elimination products)."
Diagnosis: Temperature is too high, favoring the entropic E2 pathway, or the base is too bulky/strong.[1]
Corrective Protocol:
-
low T, Weak Base: Lower temperature to < 40°C . Switch from strong bases (
, NaH) to weak, non-nucleophilic bases like or DIPEA .[1] -
Solvent Choice: Avoid protic solvents (Ethanol/Methanol) at high heat, as they can solvate the nucleophile (pyrrolidine), making it less reactive, while the heat drives the elimination of the alkyl halide.[1]
Experimental Workflows & Data
Table 1: Solvent & Temperature Windows for Pyrrolidine Alkylation
| Solvent | Boiling Point (°C) | Rec. Temp Range | Risk Factor | Application Note |
| DCM | 40 | 0°C – 35°C | Low | Best for highly reactive halides (MeI, BnBr).[1] Prevents over-alkylation.[1][3][4] |
| THF | 66 | 0°C – 60°C | Moderate | Good general purpose. Solubilizes organic bases well.[1] |
| MeCN | 82 | RT – 80°C | High (Quats) | Polar aprotic nature accelerates |
| DMF | 153 | RT – 100°C | High (Decomp) | Warning: Hard to remove.[1] Promotes rapid reaction but risks thermal runaway.[1] |
| Toluene | 110 | 80°C – 110°C | Moderate | Used for Dean-Stark setups (Reductive Amination).[1] Poor for simple |
Pathway Visualization
The following diagram illustrates the critical decision pathways dictated by temperature.
Figure 1: Temperature-dependent reaction pathways. Note that high temperatures accelerate the secondary reaction (Quaternization) and the competing elimination pathway.
Strategic Alternative: Reductive Amination
If direct alkylation fails due to temperature sensitivity or over-alkylation, Reductive Amination is the standard industry alternative.[1] It separates the bond formation into two temperature-controlled steps.
Protocol:
-
Imine Formation (The "Hot" Step):
-
Reduction (The "Cold" Step):
-
Add reducing agent (NaBH(OAc)3 or NaBH3CN).[1]
-
Temp:0°C to RT .
-
Why: Keeping this step cool prevents the reduction of the aldehyde/ketone itself (before it binds to the amine).
-
References & Authority
-
Solvent Effects on
Kinetics: -
Prevention of Over-Alkylation:
-
Reductive Amination Selectivity:
-
High-Temperature Flow Chemistry:
-
Source: ThalesNano.[1] "A High Temperature Green Method for Direct N-Alkylation".
-
Relevance: Contrasts lab-scale methods with industrial high-temp (200°C+) flow methods using heterogeneous catalysts.
-
Sources
- 1. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thalesnano.com [thalesnano.com]
- 6. (PDF) Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride [academia.edu]
Stability of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol in acidic vs basic media
[1][2]
Executive Summary
(1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol is a functionalized pyrrolidine derivative characterized by a tertiary amine core and a primary alcohol.[1][2] Its stability and solubility are strictly pH-dependent.[1][2]
-
Acidic Media (pH < 4): Highly stable and water-soluble (forms ammonium salt).[1][2]
-
Basic/Neutral Media (pH > 8): Stable but water-insoluble (exists as free base).[1][2] Prone to oxidative degradation if not stored under inert gas.
Part 1: Stability & Reactivity Profile
1. Acidic Media (pH 1.0 – 6.0)
-
Chemical State: Protonated Cation (
).[1][2] -
Stability Verdict: High .[2]
-
Mechanism: The pyrrolidine nitrogen (pKa
9.5–10.[2]0) protonates readily.[1][2] This protonation locks the lone pair, preventing N-oxidation and rendering the molecule highly soluble in aqueous media. -
Risks (Extreme Conditions):
-
Dehydration: In concentrated strong acids (e.g., conc.[1]
) at high heat ( C), the primary alcohol may dehydrate to form an alkene.[1] -
Debenzylation: While the 2,6-difluoro substitution provides steric shielding, boiling in strong hydrobromic acid (HBr) can cleave the benzyl group.[1] This is unlikely in standard HPLC or formulation buffers.
-
2. Basic Media (pH 8.0 – 14.0)
-
Stability Verdict: Moderate (Physical Instability Risk). [1][2]
-
Mechanism: The molecule exists as a neutral amine.[2]
-
Risks:
-
Precipitation: The free base is lipophilic. In aqueous basic buffers, it will precipitate immediately, often mistaken for degradation.[1]
-
Oxidation: The free nitrogen lone pair is susceptible to N-oxidation by atmospheric oxygen or peroxides in solvents, forming the N-oxide .[1][2]
-
Nucleophilic Attack: The 2,6-difluorophenyl ring is electron-deficient.[1][2] In the presence of extremely strong nucleophiles (e.g., alkoxides) and heat, nucleophilic aromatic substitution (
) of a fluorine atom is theoretically possible but rare in standard workflows.[1]
-
Part 2: Visualizing the Stability Landscape
The following diagram illustrates the chemical species and degradation risks across the pH spectrum.
Caption: Figure 1. Relationship between pH, solubility state, and primary degradation risks.[1]
Part 3: Troubleshooting Guide (Q&A)
Issue 1: "My compound disappeared from the HPLC chromatogram."
Diagnosis: Likely precipitation or column retention , not degradation.
-
Context: If you dissolved the compound in DMSO/Methanol and injected it into a basic mobile phase (or high pH buffer), the compound likely precipitated in the injector or column head.
-
Solution:
Issue 2: "I see a new peak with M+16 mass shift."
Diagnosis: N-Oxidation .
-
Context: Common in basic media or aged solutions exposed to air.[2] The tertiary amine reacts with oxygen to form the N-oxide (
).[1][2] -
Solution:
-
Degas Solvents: Vigorously degas all buffers.[2]
-
Add Antioxidant: Add 0.1% Ascorbic Acid or BHT if the experiment tolerates it.
-
Storage: Store solid material under Nitrogen/Argon at -20°C.
-
Issue 3: "The compound is not dissolving in water."
Diagnosis: You are trying to dissolve the Free Base in neutral water.
-
Context: The 2,6-difluorobenzyl group makes the molecule highly lipophilic.[3]
-
Solution:
Part 4: Quantitative Data & Protocols
Table 1: Physicochemical Properties
| Property | Value (Approx.) | Notes |
| pKa (Amine) | 9.5 – 10.2 | Nitrogen protonation.[1][2] |
| pKa (Alcohol) | > 16 | Negligible acidity in water.[1][2] |
| LogP (Free Base) | ~ 2.5 – 3.0 | Lipophilic; requires organic solvent.[1][2] |
| LogP (Protonated) | < 0 | Highly hydrophilic.[1][2] |
| Solubility (pH 2) | > 50 mg/mL | Freely soluble.[1][2] |
| Solubility (pH 9) | < 0.1 mg/mL | Practically insoluble.[1][2] |
Protocol: Preparation of a Stable Stock Solution
To ensure stability for >3 months.
-
Weighing: Weigh 10 mg of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol.
-
Solvent Choice: Use DMSO (Dimethyl sulfoxide) or Methanol .[1][2] Avoid pure water.[2]
-
Why? Prevents hydrolysis and ensures solubility regardless of pH.
-
-
Acidification (Optional but Recommended): Add 1.1 equivalents of HCl (e.g., from a 1M HCl stock).[1][2]
-
Why? Protonating the amine blocks N-oxidation and prevents adsorption to glass/plastic surfaces.[2]
-
-
Storage: Aliquot into amber glass vials, purge with Argon, and store at -20°C.
Part 5: Degradation Pathway Visualization
Caption: Figure 2.[1][2] Potential degradation pathways.[2][4] N-oxidation is the primary concern in basic/neutral storage.
References
-
PubChem. Compound Summary: N-benzylpyrrolidin-3-yl methanol derivatives.[1][2] National Library of Medicine. Available at: [Link][1][2]
-
Beilstein J. Org.[2] Chem. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.[2][5] 2024.[2][6] Available at: [Link][1][2]
-
Journal of Medicinal Chemistry. Metabolic Stability of Fluorinated Small Molecules. 2016. Available at: [Link][1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(1-(2,6-difluorobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine | C20H19F2N3 | CID 10065796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 85118-00-9: 2,6-Difluorobenzyl bromide | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Technical Support Center: Purification of Difluorobenzyl Pyrrolidines
Topic: Column Chromatography Solvent Systems Target Molecule Class: N-(Difluorobenzyl)pyrrolidines Document ID: TSC-CHROM-DFBP-001
Technical Profile & Physicochemical Challenges
Before selecting a solvent system, it is critical to understand the competing forces at play in your molecule. N-(difluorobenzyl)pyrrolidines present a "Push-Pull" chromatographic challenge:
-
The "Anchor" (Pyrrolidine Nitrogen): The pyrrolidine nitrogen is a basic center (
). On standard silica gel ( ), this nitrogen becomes protonated ( ), forming strong ionic bonds with deprotonated silanols ( ). Result: Severe tailing, peak broadening, and irreversible adsorption. -
The "Lipophile" (Difluorobenzyl Group): The difluorobenzyl moiety is highly lipophilic but electron-withdrawing. While it increases solubility in non-polar solvents (DCM, Hexane), the fluorine atoms create a distinct dipole that can be exploited for separation from non-fluorinated impurities.
Core Solvent Systems
System A: The "Gold Standard" (DCM / MeOH / )
Best for: Polar derivatives, crude mixtures with high polarity impurities.
This system uses Methanol to solvate the polar amine and Ammonia to competitively block silanol sites.
| Component | Role | Recommended Ratio |
| Dichloromethane (DCM) | Solubilizing agent for the lipophilic benzyl group. | 90% - 98% |
| Methanol (MeOH) | Polar modifier to elute the compound. | 2% - 10% |
| Ammonium Hydroxide ( | Silanol Blocker. Suppresses ionization of the pyrrolidine. | 0.1% - 1.0% |
CRITICAL WARNING: Aqueous Ammonium Hydroxide is immiscible with pure DCM. You must mix the ammonia into the Methanol first, then add that mixture to the DCM.[1] (See Protocol 1).
System B: The "Lipophilic Alternative" (Hexane / EtOAc / TEA)
Best for: Less polar analogs, separating close-running non-polar impurities.
If your difluorobenzyl pyrrolidine is soluble in Hexane/Ethyl Acetate, this system often provides better resolution than DCM/MeOH because it avoids the high eluting power of Methanol.
| Component | Role | Recommended Ratio |
| Hexanes | Non-polar carrier.[2][3][4] | Gradient (0% |
| Ethyl Acetate (EtOAc) | Polar modifier. | Gradient |
| Triethylamine (TEA) | Silanol Blocker. Essential to prevent streaking. | Constant 1% - 2% |
Decision Logic & Troubleshooting
Workflow: Selecting the Right Method
Caption: Decision matrix for solvent selection based on solubility and tailing severity.
Troubleshooting Guides (FAQ)
Q1: My compound streaks from the baseline to the solvent front. What is wrong?
Diagnosis: This is classic "amine tailing."[1][5] The pyrrolidine nitrogen is interacting with the acidic protons on the silica surface. Solution:
-
Check your modifier: Are you using Triethylamine (TEA) or Ammonia? If not, add 1% TEA immediately.
-
Pre-treat the column: For sensitive separations, flush the silica column with your mobile phase containing 1% TEA before loading your sample. This neutralizes the silica column prior to the run.
-
Switch Stationary Phase: If standard silica fails, use Amine-functionalized silica (NH2-Silica) .[6] This eliminates the need for basic modifiers in the solvent [1].[4]
Q2: I see two spots for my product on TLC, but NMR shows it is pure.
Diagnosis: You are likely observing the "Free Base" vs. "Salt" equilibrium, or degradation. Solution:
-
Two Spots (Streaking): This is partial protonation. One spot is the free amine, the other is the hydrochloride/salt form stuck to the silica. Fix: Add more base (
) to force the equilibrium entirely to the free base form. -
Dehalogenation: Rarely, the difluorobenzyl group can degrade on highly active acidic silica. Fix: Use neutral alumina or run the column quickly using System B.
Q3: My DCM/MeOH/Ammonia solvent is cloudy/separating.
Diagnosis: Phase separation. You exceeded the water miscibility limit of DCM. Solution: Follow Protocol 1 below strictly. You cannot add aqueous ammonia directly to DCM.
Experimental Protocols
Protocol 1: Preparation of DCM/MeOH/NH3 Eluent (The "CMA" System)
Standard formulation: 90:9:1 (DCM : MeOH :
-
Prepare the Polar Concentrate:
-
In a flask, measure 90 mL of Methanol .
-
Slowly add 10 mL of Ammonium Hydroxide (28-30% aq) .
-
Swirl to mix. This is your "Ammoniated Methanol" stock.
-
-
Prepare the Mobile Phase:
-
To make 1 Liter of eluent: Measure 900 mL of Dichloromethane (DCM) .
-
Add 100 mL of the Ammoniated Methanol stock .
-
Result: A clear, single-phase solution.
-
-
Storage: Use within 24 hours. Ammonia is volatile and the concentration will drift, changing retention times.
Protocol 2: High-Resolution Separation of Fluorinated Isomers
If you need to separate the difluoro- analog from a monofluoro- impurity.
Fluorinated compounds often show distinct retention on C18 (Reverse Phase) due to the "Fluorophilic" effect, where fluorine atoms increase retention on hydrophobic phases more than hydrogen but less than chlorine [2].
-
Column: C18 Reverse Phase (Flash or Prep HPLC).
-
Solvent A: Water + 0.1% Ammonium Bicarbonate (Basic pH keeps pyrrolidine neutral).
-
Solvent B: Acetonitrile.[7]
-
Gradient: 5% B to 95% B.
-
Note: The difluorobenzyl derivative will typically elute after the non-fluorinated or monofluoro- analogs on C18.
-
References
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.[7] Application Note AN87. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[2][3][7] Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC Assay Methods for the Purity of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The purity of such an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts the safety and efficacy of the final drug product.[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols.
The analytical challenge for this molecule is twofold. Firstly, a robust method is required to separate and quantify process-related impurities and potential degradants (achiral purity). Secondly, the molecule possesses a stereocenter at the C-3 position of the pyrrolidine ring, necessitating a stereospecific method to determine its enantiomeric purity. This guide will detail a primary reversed-phase HPLC (RP-HPLC) method for impurity profiling and compare it with a specialized chiral HPLC method for enantiomeric excess determination.
Part 1: Primary Assay - Stability-Indicating RP-HPLC for Impurity Profiling
The cornerstone of purity analysis for most non-volatile organic molecules is a stability-indicating RP-HPLC method.[2] This technique separates compounds based on their hydrophobicity. Its purpose is to provide documented evidence that an analytical method is appropriate for its intended use through a process known as method validation.[3]
Causality Behind Method Design
The selection of chromatographic parameters is a deliberate process aimed at achieving optimal separation between the main analyte peak and all potential impurities.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical starting point. Its non-polar nature provides effective retention for moderately polar compounds like our target molecule, which contains both a polar alcohol and a non-polar difluorobenzyl group. The goal is to retain the analyte sufficiently to allow for the separation of more polar impurities that elute earlier and less polar impurities that elute later.
-
Mobile Phase Strategy: A gradient elution is superior to an isocratic one for impurity profiling.[2] An isocratic mobile phase (constant composition) may fail to elute highly retained impurities in a reasonable time or may co-elute with the main peak. A gradient, typically starting with a higher percentage of aqueous buffer and increasing the organic solvent (like acetonitrile or methanol) over time, ensures that impurities across a wide polarity range are effectively separated and eluted with good peak shape.[4] Acetonitrile is often preferred for its lower viscosity and UV transparency. A buffer, such as ammonium acetate, is used to control the pH and ensure consistent ionization of the analyte, leading to reproducible retention times.
-
Detection: The difluorobenzyl group provides a strong chromophore. UV detection at a wavelength around 220-230 nm is appropriate for sensitive detection of the analyte and any related impurities containing this moiety.
The Imperative of Forced Degradation
A true stability-indicating method must be able to separate the intact drug from its degradation products.[5] To prove this, forced degradation (or stress testing) is performed, where the analyte is subjected to harsh conditions like acid/base hydrolysis, oxidation, heat, and light.[6][7] These stressed samples are then analyzed to ensure that all degradant peaks are baseline-resolved from the main analyte peak. This process is a regulatory expectation and provides confidence in the method's specificity.[8]
Part 2: Comparative Analysis - Chiral HPLC for Enantiomeric Purity
Enantiomers have identical physical and chemical properties in an achiral environment, making them inseparable by standard RP-HPLC. However, their pharmacological and toxicological profiles can differ significantly.[9] Therefore, quantifying the unwanted enantiomer is a critical component of the purity assay.
Principle of Chiral Separation
Chiral HPLC utilizes a Chiral Stationary Phase (CSP). CSPs create a chiral environment within the column, leading to the formation of transient, diastereomeric complexes between the enantiomers and the CSP. These diastereomeric complexes have different energies and stabilities, resulting in different retention times and thus, separation.[10]
-
Stationary Phase Selection: Polysaccharide-based CSPs, such as those with derivatized cellulose or amylose (e.g., Daicel CHIRALCEL® or CHIRALPAK® series), are exceptionally versatile and represent the first choice for screening chiral separations.[11] Their complex three-dimensional structures offer multiple interaction mechanisms (hydrogen bonding, π-π interactions, steric hindrance) that are effective for separating a broad range of molecules, including those with structures similar to our target compound.[12][13]
-
Mobile Phase Strategy: Chiral separations on polysaccharide columns are often achieved using normal-phase eluents, such as mixtures of n-hexane with a polar modifier like isopropanol or ethanol.[14] The low polarity of the bulk solvent enhances the specific interactions between the analyte and the polar CSP that are necessary for chiral recognition.
Alternative Analytical Techniques
While HPLC is the gold standard, other techniques can be considered for specific purity aspects:[1]
-
Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. For our target molecule, which is a polar alcohol, GC would likely require derivatization to increase its volatility and thermal stability, adding complexity to the analysis.[15] It is more commonly used for analyzing residual solvents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a high degree of selectivity and sensitivity, enabling the identification and quantification of impurities at very low levels. It is indispensable for the structural elucidation of unknown impurities found during the HPLC-UV analysis.[16]
Data Presentation & Comparison
Table 1: Comparison of Primary and Comparative HPLC Methods
| Parameter | Method 1: RP-HPLC (Achiral Purity) | Method 2: Chiral HPLC (Enantiomeric Purity) |
| Objective | Quantify process-related impurities and degradation products. | Quantify the undesired enantiomer. |
| Stationary Phase | C18 (Octadecylsilane), 5 µm | Derivatized Polysaccharide (e.g., Cellulose or Amylose) |
| Mobile Phase Mode | Gradient Reversed-Phase (e.g., Water/Acetonitrile) | Isocratic Normal-Phase (e.g., n-Hexane/Isopropanol) |
| Typical Run Time | 20-40 minutes | 15-30 minutes |
| Key Performance Indicator | Purity by area percent; separation of all known/unknown impurities. | Enantiomeric Excess (ee%) or area percent of the undesired enantiomer. |
Table 2: Typical Validation Acceptance Criteria (per ICH Q2(R1))[3]
| Validation Parameter | Acceptance Criterion |
| Specificity | Peak purity index > 990; Baseline resolution between analyte and impurities. |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0%[17][18] |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%[17][18] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 |
| Robustness | %RSD of results should be within acceptable limits after minor changes to method parameters. |
Visualization of the Purity Assessment Workflow
Caption: Workflow for comprehensive purity assessment.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
1. Reagent and Sample Preparation:
- Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.
- Mobile Phase B: Acetonitrile.
- Diluent: 50:50 (v/v) Water:Acetonitrile.
- Reference Standard Solution: Accurately weigh and dissolve the reference standard in Diluent to obtain a concentration of 0.5 mg/mL.
- Sample Solution: Accurately weigh and dissolve the sample in Diluent to obtain a concentration of 0.5 mg/mL.
2. Chromatographic Conditions:
- HPLC System: Standard HPLC with UV/PDA detector.
- Column: C18, 250 mm x 4.6 mm, 5 µm.
- Column Temperature: 30 °C.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 225 nm.
- Injection Volume: 10 µL.
- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 90 | 10 | | 25 | 10 | 90 | | 30 | 10 | 90 | | 31 | 90 | 10 | | 35 | 90 | 10 |
3. System Suitability:
- Inject the Reference Standard solution five times.
- The %RSD for the peak area should be ≤ 2.0%.
- The tailing factor for the main peak should be ≤ 2.0.
- The theoretical plates (plate count) should be ≥ 2000.
4. Analysis and Calculation:
- Inject the Diluent (as a blank), followed by the Reference Standard and Sample solutions.
- Identify and integrate all impurity peaks in the sample chromatogram.
- Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
Protocol 2: Chiral HPLC Method
1. Reagent and Sample Preparation:
- Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA), typically starting at a ratio of 90:10 (v/v). This ratio must be optimized to achieve baseline separation (Rs > 1.5).
- Diluent: Mobile Phase.
- Racemic Standard Solution: Prepare a solution of the racemic mixture at approximately 0.5 mg/mL in Diluent to identify the retention times of both enantiomers.
- Sample Solution: Prepare the sample at approximately 0.5 mg/mL in Diluent.
2. Chromatographic Conditions:
- HPLC System: Standard HPLC with UV/PDA detector.
- Column: CHIRALPAK® AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).
- Column Temperature: 25 °C.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 225 nm.
- Injection Volume: 10 µL.
3. System Suitability:
- Inject the Racemic Standard solution.
- The resolution between the two enantiomer peaks should be ≥ 1.5.
4. Analysis and Calculation:
- Inject the Sample solution.
- Integrate the peak areas for both the desired and undesired enantiomers.
- Calculate the percentage of the undesired enantiomer: % Undesired Enantiomer = (Area of Undesired Enantiomer / (Area of Desired Enantiomer + Area of Undesired Enantiomer)) x 100
References
- Benchchem. (n.d.). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
- ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- AMSbiopharma. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- ResearchGate. (n.d.). Box-Behnken Design-Assisted Development and Validation with Stability Study of RP-HPLC Method for Analyzing 1-(4-Chlorophenyl) pyrrolidine-2,5-dione Using Analytical Quality-by-Design Approach.
- ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- Benchchem. (n.d.). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- ResearchGate. (2025, July 11). Box-Behnken Design-Assisted Development and Validation with Stability Study of RP-HPLC Method for Analyzing 1-(4-Chlorophenyl) pyrrolidine-2,5-dione Using Analytical Quality-by-Design Approach.
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- Agilent. (2025, April 7). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.
- ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- ScienceDirect. (2023, October 12). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.
- Academia.edu. (n.d.). Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances.
- BioPharm International. (2026, February 16). Forced Degradation Studies for Biopharmaceuticals.
- LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- ACS Publications. (2023, May 12). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations.
- Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.
- Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES.
- NIH. (2010, March 9). Synthesis of a New Chiral Pyrrolidine.
- ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
- SlidePlayer. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- SlidePlayer. (n.d.). Strategies for Chiral HPLC Method Development.
- NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances [academia.edu]
- 7. asianjpr.com [asianjpr.com]
- 8. jddtonline.info [jddtonline.info]
- 9. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of a New Chiral Pyrrolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. agilent.com [agilent.com]
- 16. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 17. Box-Behnken Design-Assisted Development and Validation with Stability Study of RP-HPLC Method for Analyzing 1-(4-Chlorophenyl) pyrrolidine-2,5-dione Using Analytical Quality-by-Design Approach [analchemres.org]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of 2,6-Difluoro vs. 2,4-Difluoro Benzyl Pyrrolidines: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate pharmacokinetic and pharmacodynamic properties. The benzylpyrrolidine motif, a privileged scaffold in numerous biologically active compounds, offers a versatile platform for such modifications. This guide provides a comparative analysis of the bioactivity of 2,6-difluoro and 2,4-difluoro substituted benzyl pyrrolidines.
The Influence of Fluorine Positioning: A Structural Overview
The positioning of fluorine atoms on the benzyl ring of a pyrrolidine derivative can significantly impact its conformational preferences, electronic properties, and ultimately, its interaction with biological targets.
-
2,6-Difluoro Substitution: This symmetrical substitution pattern places two electron-withdrawing fluorine atoms ortho to the benzylic carbon. This can induce a "through-space" electronic effect and may restrict the rotation of the phenyl ring, potentially locking the molecule into a more bioactive conformation.
-
2,4-Difluoro Substitution: This asymmetrical arrangement of fluorine atoms creates a different electronic distribution and dipole moment on the phenyl ring compared to the 2,6-isomer. This can lead to altered binding interactions with target proteins.
Below, we explore the distinct bioactivities reported for compounds featuring these substitution patterns.
Bioactivity Profile of 2,6-Difluorobenzyl Pyrrolidine Derivatives
Recent research has highlighted the potential of 2,6-difluorobenzyl pyrrolidine derivatives as potent modulators of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor involved in the differentiation of Th17 cells, which play a crucial role in autoimmune and inflammatory diseases.
A notable example is a series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones, where the incorporation of a 2,6-difluorobenzyl ether moiety led to a significant increase in potency as RORγt inverse agonists.[1]
| Compound ID | Target | Bioactivity (EC50) |
| Compound 26 (a 2,6-difluorobenzyl ether derivative) | RORγt | 11 nM |
Experimental Protocol: RORγt Inverse Agonist Assay
The following is a representative protocol for a cell-based reporter assay to determine the potency of compounds as RORγt inverse agonists.
Objective: To measure the ability of a test compound to inhibit the constitutive activity of the RORγt receptor.
Materials:
-
HEK293T cells stably co-transfected with a Gal4-RORγt-LBD fusion construct and a Gal4-luciferase reporter construct.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected HEK293T cells into 96-well plates at a density of 20,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known RORγt inverse agonist).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luciferase signal to the vehicle control and plot the percentage of inhibition against the compound concentration. The EC50 value is determined using a non-linear regression analysis.
Caption: Workflow for a RORγt inverse agonist cell-based reporter assay.
Bioactivity Profile of 2,4-Difluorobenzyl Pyrrolidine Derivatives
Compounds incorporating a 2,4-difluorobenzyl moiety have demonstrated significant activity as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.
For instance, a series of pyrrolo[2,1-f][1][2][3]triazine-based compounds featuring a 4-(2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino) substituent have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
| Compound Class | Target | Bioactivity (IC50) |
| 4-(2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino)pyrrolo[2,1-f][1][2][3]triazines | VEGFR-2 | Low nM range |
Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)
The following protocol outlines a common method for determining the in vitro inhibitory activity of a compound against VEGFR-2 kinase.
Objective: To determine the IC50 value of a test compound against the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP.
-
Synthetic peptide substrate (e.g., a poly(Glu, Tyr) 4:1).
-
Test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit or similar.
-
96-well plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound dilutions.
-
Kinase Reaction Initiation: Add the recombinant VEGFR-2 kinase to each well to start the reaction. Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).
-
ATP Addition: Add ATP to each well to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.
Comparative Discussion and Structure-Activity Relationship (SAR) Insights
Although a direct comparison is challenging due to the different biological targets, we can infer some preliminary structure-activity relationship insights:
-
The 2,6-difluoro substitution pattern in the context of the RORγt inverse agonists appears to be crucial for achieving high potency. The steric and electronic properties of the ortho-fluorines may enforce a conformation that is highly complementary to the ligand-binding domain of RORγt. The symmetrical nature of this substitution might also contribute to a more defined and potent interaction.
-
The 2,4-difluoro substitution is a common feature in many kinase inhibitors. The electronic properties of this substitution pattern can influence the pKa of nearby functional groups and participate in hydrogen bonding or other non-covalent interactions within the ATP-binding pocket of kinases. The 4-fluoro group, in particular, is often employed to improve metabolic stability and oral bioavailability.
The choice between a 2,6- and a 2,4-difluoro substitution pattern on a benzyl pyrrolidine scaffold will ultimately depend on the specific biological target and the desired pharmacological effect. The distinct electronic and steric profiles of these isomers offer medicinal chemists a valuable tool to fine-tune the bioactivity of their lead compounds.
Conclusion
This guide has provided a comparative overview of the bioactivity of 2,6-difluoro and 2,4-difluoro benzyl pyrrolidines based on the available scientific literature. While direct comparative data is currently lacking, the presented findings demonstrate that both substitution patterns can lead to potent biologically active molecules, albeit with different target specificities. The 2,6-difluoro motif has shown promise in the development of RORγt inverse agonists for inflammatory diseases, while the 2,4-difluoro motif is a recurring feature in potent kinase inhibitors for oncology.
Further research involving the synthesis and parallel biological evaluation of both isomers on the same molecular scaffold and against a panel of relevant targets would be highly valuable to delineate the precise influence of fluorine positioning on the bioactivity of benzyl pyrrolidines.
References
-
Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(19), 127441. [Link]
Sources
Structural Validation of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol via X-ray Crystallography
A Publish Comparison Guide for Drug Discovery Professionals
Part 1: Executive Summary & Technical Context
The Criticality of Absolute Configuration
In the development of pyrrolidine-based pharmacophores, such as (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol , structural ambiguity is a silent failure point.[1] While Mass Spectrometry (MS) confirms molecular weight and NMR establishes connectivity, neither can definitively assign the absolute stereochemistry (R vs. S) of the C3 chiral center without extensive derivatization.
For this specific fluorinated scaffold, X-ray crystallography is not merely a validation step; it is the determinative standard for establishing the 3D pharmacophore required for structure-activity relationship (SAR) modeling.[1] This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against conventional spectroscopic alternatives, demonstrating why SC-XRD is the superior method for unambiguous structural assignment.[1]
Target Molecule Profile
-
IUPAC Name: (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol[1]
-
Molecular Formula: C₁₂H₁₅F₂NO[1]
-
Key Structural Features:
-
Chiral Center: C3 position on the pyrrolidine ring.[2]
-
Conformational Flexibility: Envelope vs. twist puckering modes of the saturated nitrogen heterocycle.
-
Fluorine Motifs: 2,6-difluoro substitution pattern, critical for lipophilicity and metabolic stability.
-
Part 2: Methodology Comparison (The Evidence)
The following table contrasts the performance of SC-XRD against standard characterization techniques for this specific molecule.
Table 1: Comparative Efficacy of Structural Validation Methods
| Feature | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy (1H/13C/19F) | High-Res Mass Spec (HRMS) |
| Primary Output | 3D Atomic Coordinates & Packing | Connectivity & Chemical Environment | Elemental Composition & Mass |
| Absolute Configuration | Direct Determination (via Anomalous Dispersion) | Indirect (Requires Chiral Shift Reagents/Mosher's Acid) | Impossible |
| Conformational Insight | Precise Bond Lengths/Angles (Solid State) | Time-Averaged Solution State | None |
| Purity Assessment | Identifies Polymorphs & Solvates | Quantifies Soluble Impurities | Quantifies Ionizable Impurities |
| Sample Requirement | Single Crystal (>0.1 mm) | ~5-10 mg (Solution) | <1 mg (Solution) |
| Ambiguity Risk | Low (Visual confirmation) | Medium (Peak overlap, solvent effects) | Low (For formula only) |
Part 3: Deep Dive – The X-Ray Advantage
Causality: Why X-Ray is Required for This Molecule
The pyrrolidine ring is non-planar. NMR coupling constants (
-
The X-ray Solution: SC-XRD freezes the molecule in a low-energy conformation within the crystal lattice.[1] This reveals the precise puckering amplitude and phase angle of the pyrrolidine ring, which determines the vector orientation of the hydroxymethyl group—a critical factor for receptor binding.
The Protocol: Self-Validating Salt Formation
Free base pyrrolidines are often oils or low-melting solids, making them unsuitable for direct X-ray analysis.[1] To validate this structure, we employ a Heavy-Atom Salt Strategy .
-
Mechanism: Reacting the base with Hydrobromic acid (HBr) or Hydrochloric acid (HCl) introduces a heavy halide ion.[1]
-
Benefit: The halide facilitates crystallization and significantly enhances anomalous scattering (especially Br), allowing for the calculation of the Flack parameter to assign absolute stereochemistry with >99% confidence.
Experimental Workflow (Step-by-Step)
Phase A: Crystallization Screening
-
Dissolution: Dissolve 20 mg of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol in 0.5 mL ethanol.
-
Salt Formation: Add 1.0 equivalent of HBr (48% aq).
-
Vapor Diffusion: Place the solution in an inner vial. Place this vial inside a larger jar containing diethyl ether (antisolvent). Seal tightly.
-
Observation: Monitor for 24-72 hours for the growth of prismatic crystals.
Phase B: Data Collection & Refinement
-
Mounting: Select a single crystal (approx.[1]
mm) and mount on a Kapton loop using cryo-oil.[1] -
Diffraction: Collect data at 100 K (using a Cryostream) to minimize thermal motion. Use Cu
radiation ( Å) if using HCl salt, or Mo ( Å) for HBr salt. -
Integration: Process frames using software like SAINT or CrysAlisPro.[1]
-
Solution: Solve structure using Intrinsic Phasing (SHELXT).
-
Refinement: Refine against
using SHELXL. Assign absolute configuration by checking the Flack parameter ( ).- : Correct absolute structure.
- : Inverted structure (wrong enantiomer).[1]
Part 4: Visualization of the Validation Logic
The following diagram illustrates the decision logic and workflow for validating the absolute configuration of the target molecule.
Figure 1: Workflow for determining absolute stereochemistry via X-ray crystallography, highlighting the critical salt screening step for oily pyrrolidine derivatives.
Part 5: References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[1] Link
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.[1] Link
-
Parsons, S., & Flack, H. D. (2004). "X-ray crystallography to determine absolute configuration."[1][3][4][5] Chemical Communications, (13), 1467-1477.[1] Link
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Link
-
Hooft, R. W. W., et al. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography, 41(1), 96-103. Link
Sources
- 1. (Pyrrolidin-3-yl)methanol | C5H11NO | CID 13400657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(3-Fluoropyrrolidin-3-YL)methanol | Benchchem [benchchem.com]
- 3. purechemistry.org [purechemistry.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic stability comparison of fluorinated vs non-fluorinated pyrrolidines
Executive Summary
In medicinal chemistry, the pyrrolidine ring is a privileged scaffold but often suffers from rapid oxidative clearance.[1] This guide provides a technical comparison between non-fluorinated pyrrolidines and their fluorinated analogs (specifically 3-fluoro and 3,3-difluoro derivatives).[1][2]
The Core Insight: Fluorination is not merely a steric block; it is an electronic modulator.[1] By introducing fluorine at the
Mechanistic Analysis: The Fluorine Effect[3][4][5][6][7]
To understand the stability gains, one must analyze the interaction between the substrate and the Cytochrome P450 (CYP) catalytic cycle.
The Metabolic Liability of Pyrrolidine
Non-fluorinated pyrrolidine is highly basic (pKa
Electronic Deactivation via -Fluorination
Direct fluorination at the
-
pKa Modulation: Fluorine is highly electronegative.[1][2][3][4] Placing it at C3 pulls electron density through the
-bond framework, lowering the electron density on the nitrogen lone pair. -
C-H Bond Deactivation: The inductive withdrawal strengthens the adjacent C-H bonds at the
-position (C2/C5), increasing the bond dissociation energy (BDE) required for the CYP450 radical species (Compound I) to abstract a hydrogen atom. -
Conformational Locking: 3-fluorine substitution induces a specific ring pucker (endo/exo) due to the gauche effect, potentially reducing the "induced fit" required for enzymatic oxidation.[1]
Visualization: CYP450 Oxidation Pathway[1][2]
The following diagram illustrates the metabolic blockade mechanism.
Figure 1: Comparative mechanism of CYP450 oxidation.[2] The red path indicates the rapid clearance of non-fluorinated pyrrolidines via
Comparative Performance Data
The table below aggregates physicochemical and metabolic data to demonstrate the impact of fluorination. Note the dramatic shift in pKa and the resulting impact on metabolic stability.[5]
| Property | Pyrrolidine (Reference) | 3-Fluoropyrrolidine | 3,3-Difluoropyrrolidine | Impact Analysis |
| Structure | Unsubstituted saturated ring | Monofluorine at | Gem-difluoro at | Gem-difluoro provides max effect.[1][2] |
| Basicity (pKa) | ~11.27 | ~9.4 | ~7.5 | Major Shift: 3,3-difluoro analog is largely neutral at phys.[1][2] pH (7.4).[1][2] |
| LogP (Lipophilicity) | 0.46 | ~0.3 (Lower) | ~0.6 (Higher) | F lowers LogP (polar C-F bond) unless gem-difluoro, which increases lipophilicity slightly. |
| Metabolic Stability ( | Low (< 15 min in HLM) | Moderate | High (> 60 min in HLM) | Electronic Shielding: Higher BDE protects |
| Primary Clearance | Reduced | Minimal Metabolism | Blockade Success: Fluorine prevents the rate-limiting H-abstraction step.[1][2] |
Key Takeaway: While 3-fluoropyrrolidine offers improvement, 3,3-difluoropyrrolidine is often the "Goldilocks" scaffold.[1] It lowers the pKa to near-physiological levels (improving permeability and reducing lysosomal trapping) while maximally deactivating the ring toward oxidative metabolism.
Experimental Protocol: Microsomal Stability Assay
To validate these properties in your own lead series, use the following Human Liver Microsome (HLM) stability protocol. This workflow is designed for LC-MS/MS quantification.
Materials
-
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein conc).[1][2]
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6P-Dehydrogenase).[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[1]
Workflow Diagram
Figure 2: Step-by-step workflow for determining metabolic half-life (
Protocol Steps
-
Preparation: Dilute test compounds to 1 µM (final) in phosphate buffer containing microsomes (0.5 mg/mL final protein). Keep DMSO < 0.1%.[1][2]
-
Pre-incubation: Warm the mixture to 37°C for 5 minutes to equilibrate.
-
Initiation: Add the pre-warmed NADPH regenerating system to start the reaction.[1][2]
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop metabolism.
-
Analysis: Centrifuge at 4,000 rpm for 20 minutes. Inject supernatant onto LC-MS/MS.[1][2] Monitor the disappearance of the parent peak area ratio (Analyte/IS).
Data Calculation
Calculate the slope (
Case Study: DPP-4 Inhibitors
The utility of this substitution is best exemplified in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for Type 2 Diabetes.
-
Challenge: Early pyrrolidine-based inhibitors (like Vildagliptin analogs) faced stability challenges due to rapid cyano-pyrrolidine hydrolysis and oxidative cleavage.[1][2]
-
Solution: Introduction of 3,3-difluoropyrrolidine moieties.[1][2][6]
-
Outcome:
-
Stability: The electron-withdrawing fluorines deactivated the ring toward oxidative attack.[1][2]
-
Potency: The fluorine atoms lowered the pKa of the amine, optimizing the interaction with the catalytic residues in the DPP-4 active site.
-
Result: Several 3,3-difluoropyrrolidine derivatives demonstrated superior PK profiles compared to their non-fluorinated parents, validating the scaffold as a "metabolically privileged" motif.[1]
-
References
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2] Link
-
Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Hagmann, W. K. (2008).[1][2] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. (Chapter on Metabolic Stability). Elsevier.[1][2] Link
-
PubChem. (2025).[1][2] 3,3-Difluoropyrrolidine Compound Summary. National Library of Medicine.[1][2] Link
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. 3,3-Difluoropyrrolidine | C4H7F2N | CID 2782827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,3-二氟吡咯烷 97% | Sigma-Aldrich [sigmaaldrich.com]
Reference Standards for (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol: A Comparative Analytical Guide
Executive Summary
(1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol is a critical chiral intermediate, structurally homologous to the building blocks used in tropomyosin receptor kinase (TRK) inhibitors like Larotrectinib (which utilizes the 2,5-difluoro isomer).[1] In medicinal chemistry, the 2,6-difluoro substitution pattern is frequently employed in Structure-Activity Relationship (SAR) studies to modulate metabolic stability and lipophilicity.[1]
The analysis of this intermediate presents specific challenges: low UV absorption (requiring low-wavelength detection), basicity (necessitating pH-modified mobile phases), and stereochemistry (requiring chiral resolution).[1] This guide compares reference standard grades and establishes a self-validating analytical framework.
Part 1: The Reference Standard Landscape
In drug development, the "grade" of a standard dictates its utility. Using a reagent-grade chemical as a quantitative standard for GMP release is a critical compliance failure.[1]
Table 1: Comparative Specifications of Reference Standard Grades
| Feature | Primary Reference Standard (CRM) | Secondary (Working) Standard | Reagent Grade (Synthesis Material) |
| Intended Use | FDA/EMA filings, calibration of secondary standards.[1] | Routine QC release, stability studies.[1][2] | Early-stage synthesis, qualitative ID only. |
| Assay Method | Mass Balance (100% - Impurities - Solvents - Water - Ash).[1] | Potency Assignment against Primary Standard. | Area % by HPLC (often overestimates purity).[1] |
| Chiral Purity | Quantified by qNMR or Chiral LC (>99.5% ee). | Checked by Chiral LC.[1] | Often Racemic or undefined ee%.[1] |
| Traceability | NIST/BIPM traceable.[1] | Traceable to Primary Standard.[1] | Batch-to-batch variability.[1] |
| Risk Profile | Low: Defensible in audits.[1] | Medium: Requires periodic re-qualification.[1] | High: Risk of assay bias (+/- 5%).[1] |
Expert Insight: For (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol, Reagent Grade material often contains significant levels of the des-fluoro impurity (monofluorobenzyl) or regioisomers (2,4-difluoro), which may co-elute in generic HPLC gradients.[1] Only a characterized Reference Standard guarantees these are quantified.
Part 2: Critical Quality Attributes (CQAs) & Analytical Protocols
Protocol A: Achiral Purity (RP-HPLC-UV/MS)
Objective: Quantify chemical purity and identify process-related impurities.[1][2][3]
-
Challenge: The pyrrolidine nitrogen causes peak tailing on standard silica columns due to silanol interactions.
-
Solution: Use of a charged surface hybrid (CSH) column or high-pH stable columns, or acidic modifiers.[1]
Methodology:
-
Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).[1][4]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 210 nm (benzyl ring absorption) and MS (ESI+).[1]
-
Flow Rate: 1.0 mL/mL.[1]
Validation Check: The Tailing Factor (Tf) for the main peak must be < 1.5. If Tf > 1.5, increase buffer ionic strength (e.g., use 10mM Ammonium Formate).[1]
Protocol B: Chiral Purity (Enantiomeric Excess)
Objective: Determine the ratio of (R)- and (S)- enantiomers. The 3-hydroxymethyl group creates a chiral center.[1]
-
Mechanism: Polysaccharide-based stationary phases form hydrogen bonds and steric interactions with the pyrrolidine ring and the hydroxyl group.
Methodology:
-
Column: Daicel Chiralpak AD-H or IG (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
Why Diethylamine? The basic modifier (DEA) is mandatory to prevent the basic pyrrolidine nitrogen from non-specifically binding to the silica support of the chiral column, which would destroy resolution.
Part 3: Advanced Characterization (Self-Validating Systems)
To establish a Primary Reference Standard, you cannot rely on HPLC alone.[1] You must use Orthogonal Methods .
1. 19F-NMR (Fluorine NMR)
-
Purpose: Regioisomer detection.
-
Logic: The 2,6-difluoro substitution pattern produces a distinct triplet (or multiplet depending on decoupling) shift compared to 2,4- or 2,5-difluoro isomers.[1]
-
Advantage: 19F-NMR is highly sensitive and does not suffer from the UV response factor variations that plague HPLC impurity quantification.[1]
2. qNMR (Quantitative Proton NMR)
-
Purpose: Absolute potency assignment.
-
Internal Standard: Maleic Acid or TCNB (Traceable to NIST).[1]
-
Protocol: Dissolve 10 mg Standard + 10 mg Internal Standard in
. Integrate the benzylic protons ( between ring and nitrogen) against the internal standard signal.
Part 4: Visualizing the Workflow
Diagram 1: Reference Standard Qualification Workflow
This flowchart illustrates the decision logic for qualifying a reference standard for GMP use.
Caption: Workflow for converting raw synthesis material into a qualified Primary Reference Standard.
Diagram 2: Analytical Method Selection Strategy
A decision tree for selecting the correct method based on the analytical need.
Caption: Selection matrix for orthogonal analytical techniques based on specific data requirements.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][3][6] Link
-
Kumari, R., et al. (2021).[1] Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.[1] (Demonstrates polysaccharide column usage for similar nitrogen-heterocycles). Link
-
FDA Guidance for Industry. (2000).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][3][7][8] U.S. Food and Drug Administration.[1][3][6][8] Link
-
Drago, C., et al. (2017).[1] Larotrectinib (LOXO-101) synthesis and characterization.[1] (Provides context on the 2,5-difluoro analog synthesis and purification, applicable to the 2,6-isomer). Patent US20170165267A1.[1][9]Link[1]
-
Sigma-Aldrich. 1-Benzylpyrrolidin-3-yl-methanol Product Specification. (Baseline data for the non-fluorinated analog). Link
Sources
- 1. Larotrectinib - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mastercontrol.com [mastercontrol.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pharmainfo.in [pharmainfo.in]
- 9. newdrugapprovals.org [newdrugapprovals.org]
Safety Operating Guide
Personal protective equipment for handling (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol
Operational Safety Guide: Handling (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol
As Senior Application Scientist, this guide provides essential safety protocols and operational plans for the handling and disposal of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol. The procedures outlined are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely, ensuring both personal protection and experimental integrity. This document moves beyond a simple checklist, explaining the rationale behind each step to foster a proactive safety culture in the laboratory.
Hazard Identification and Mandatory Risk Assessment
Before any handling of (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol, a thorough risk assessment is mandatory. The primary hazards associated with this compound are outlined in its Safety Data Sheet (SDS), which must be reviewed by all personnel involved.[1]
GHS Classification and Health Effects
(1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol is classified under the Globally Harmonized System (GHS) with the following hazards.[1] Understanding these classifications is the first step in mitigating risk.
| GHS Hazard Information for (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol | |
| Pictogram | GHS07 (Exclamation Mark)[1] |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
-
Harmful if Swallowed (H302): Ingestion can lead to adverse health effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in the laboratory and practicing stringent personal hygiene.[1][2]
-
Skin and Eye Irritation (H315, H319): Direct contact with the skin can cause redness and inflammation, while contact with the eyes can result in serious damage.[1] This necessitates the use of appropriate gloves and eye protection at all times.
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[1] This is the primary justification for using the compound within a certified chemical fume hood or other ventilated enclosure.
Pre-Handling Risk Assessment Workflow
Every experiment should begin with a mental or documented walkthrough of the risks. This logical process ensures that controls are in place before any potential exposure occurs.
Caption: Pre-Handling Risk Assessment Workflow.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical hazard.[3] Its effectiveness depends entirely on proper selection and consistent use. The following PPE is mandatory for all procedures involving this compound.
Primary Engineering Control: The Chemical Fume Hood
All work that involves handling the solid compound or its solutions must be performed inside a certified chemical fume hood.[1][4] This is the most critical safety measure, as it captures airborne particles and vapors at the source, directly mitigating the respiratory irritation hazard (H335).[1][4]
Required PPE by Task
The specific PPE required is consistent across routine tasks but is elevated during spill cleanup.
| Task | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing & Transfer (Solid) | Nitrile gloves[4] | ANSI-approved safety glasses with side shields[5] | Fully-buttoned lab coat[4] |
| Solution Preparation & Use | Nitrile gloves | Chemical splash goggles[6] | Fully-buttoned lab coat |
| Spill Cleanup | Double-gloved nitrile or heavier-duty gloves[5] | Chemical splash goggles and face shield[7] | Chemical-resistant apron over lab coat |
-
Hand Protection: Nitrile gloves offer sufficient protection for incidental contact.[4] Gloves must be inspected for tears or holes before each use.[5][7] Use proper glove removal technique to avoid contaminating your skin and always wash hands thoroughly with soap and water after removing gloves.[1][7] Contaminated gloves must be disposed of as hazardous waste.[1]
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required.[5] When handling solutions where splashing is possible, upgrade to chemical splash goggles for a complete seal around the eyes.[6] For larger volumes or spill cleanup, a face shield should be worn in addition to goggles to protect the entire face.[7]
-
Body Protection: A flame-resistant lab coat, kept fully buttoned, protects your skin and personal clothing from contamination.[4] Ensure sleeves are of sufficient length to cover the wrist area.[4]
Safe Handling and Disposal Procedures
Adherence to methodical procedures is key to preventing accidents and ensuring the validity of your research.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Assemble all necessary equipment and materials before retrieving the chemical.
-
Don PPE: Put on all required PPE as detailed in Section 2.
-
Chemical Handling:
-
Post-Handling:
Storage Requirements
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][8] It should be stored away from incompatible materials such as strong oxidizing agents.[1]
Waste Disposal Plan
All materials contaminated with (1-(2,6-Difluorobenzyl)pyrrolidin-3-yl)methanol must be treated as hazardous waste.[1]
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and other disposable items should be collected in a clearly labeled, sealed plastic bag or container designated for solid chemical waste.[9]
-
Liquid Waste: Unused solutions and solvent rinsates must be collected in a compatible, sealed, and properly labeled hazardous waste container.[10][11] Never pour this chemical down the drain.[7]
-
Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent; this rinsate must be collected as hazardous waste.[9][10] After rinsing, deface the label and dispose of the container according to your institution's guidelines.[9]
Emergency Response Protocols
Rapid and correct response during an emergency can significantly reduce injury and environmental impact.
Exposure First Aid
-
If Inhaled: Immediately move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
If on Skin: Take off contaminated clothing immediately.[1] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[1][12] Seek medical advice if irritation persists.
-
If in Eyes: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Immediate medical attention is required.[1][12]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[1] Immediately call a POISON CENTER or doctor.[1]
Chemical Spill Response
For minor spills within a chemical fume hood, trained laboratory personnel can proceed with cleanup. For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Caption: Minor Chemical Spill Response Workflow.
Spill Cleanup Procedure:
-
Ensure the area is well-ventilated (fume hood sash should be as low as practical).
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or silica gel.[1]
-
Carefully collect the absorbed material using a scoop or spatula and place it into a sealed, airtight container for disposal as hazardous waste.[1]
-
Clean the spill area with a suitable solvent and then soap and water, collecting all cleaning materials as hazardous waste.
-
Properly dispose of all contaminated PPE.
References
-
Hazards Classification - GPIC. Gulf Petrochemical Industries Co. Available at: [Link]
-
Safety Data Sheet - MEGlobal. MEGlobal. Available at: [Link]
-
PFC and PFAS, Individual Compounds Safety Data Sheet. Chiron AS. Available at: [Link]
-
Methanol Safety Data Sheet. Methanex Corporation. Available at: [Link]
-
Methanol Safety Data Sheet. Atlantic Methanol. Available at: [Link]
-
Methanol Safety Data Sheet. YPF Quimica. Available at: [Link]
-
Chemical Waste Disposal Guidelines. Emory University. Available at: [Link]
-
Flammable Liquids and Solids SOP. The Sarpong Group, UC Berkeley. Available at: [Link]
-
Safety Data Sheet. BP. Available at: [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]
-
Methanol - Standard Operating Procedure. UCLA EH&S. Available at: [Link]
-
Safety Data Sheet Methanol. Brenntag. Available at: [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
-
Methanol Safety: How to Carry Methanol in Cargo Tanks. Advanced Polymer Coatings. Available at: [Link]
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. atlanticmethanol.com [atlanticmethanol.com]
- 3. pppmag.com [pppmag.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. sarponggroup.com [sarponggroup.com]
- 6. meglobal.biz [meglobal.biz]
- 7. opcw.org [opcw.org]
- 8. methanex.com [methanex.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
